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Core Science & Biosynthesis

Foundational

The 5-(Thiophen-2-yl)-1,2-oxazol-3-amine Scaffold: A Privileged Heterocyclic Core for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of contemporary drug discovery, the identification of versatile molecular scaffolds that can be readily optimized to inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the identification of versatile molecular scaffolds that can be readily optimized to interact with a multitude of biological targets is of paramount importance. The 5-(thiophen-2-yl)-1,2-oxazol-3-amine core has emerged as one such "privileged" scaffold. This technical guide provides a comprehensive overview of this heterocyclic system, elucidating its structural attributes, synthetic accessibility, and proven applications in medicinal chemistry. By synthesizing insights from key structure-activity relationship (SAR) studies and providing detailed experimental protocols, this document serves as a foundational resource for researchers and drug development scientists aiming to leverage this promising scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique stereoelectronic properties enabling precise interactions with biological macromolecules. The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into cyclic structures introduces dipoles, hydrogen bonding capabilities, and conformational constraints that are critical for molecular recognition and pharmacological activity.[1] Among the vast array of available heterocycles, thiophene and isoxazole rings have independently demonstrated significant therapeutic potential.[2][3]

The thiophene ring, a five-membered sulfur-containing aromatic heterocycle, is a bioisostere of the phenyl ring but possesses distinct electronic properties and a more compact size, often leading to improved potency and altered metabolic profiles.[1][3] Its importance is underscored by its presence in numerous FDA-approved drugs.[1] The isoxazole ring, on the other hand, is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a valuable pharmacophore known for its metabolic stability and ability to participate in various non-covalent interactions.[2]

The fusion of these two powerful moieties into the 5-(thiophen-2-yl)-1,2-oxazol-3-amine scaffold creates a unique molecular architecture. This system combines the electron-rich nature of the thiophene ring with the hydrogen-bonding capacity of the 3-amino-isoxazole segment, providing a versatile platform for generating diverse chemical libraries with broad therapeutic potential.

Physicochemical and Structural Properties

The strategic advantage of the 5-(thiophen-2-yl)-1,2-oxazol-3-amine core lies in its intrinsic physicochemical properties, which make it an excellent starting point for drug design. The primary amine at the 3-position serves as a crucial synthetic handle for introducing a wide array of functional groups, allowing for systematic exploration of the chemical space around the core.

Core_Structure cluster_scaffold 5-(Thiophen-2-yl)-1,2-oxazol-3-amine Core Scaffold Scaffold

Caption: Core structure of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine.

The table below summarizes key computed physicochemical properties. These parameters are critical for predicting the scaffold's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₅N₃OSProvides the elemental composition.
Molecular Weight 181.21 g/mol Low molecular weight provides ample room for derivatization while adhering to Lipinski's Rule of Five.
XLogP3 (Lipophilicity) 1.4Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting good potential for oral bioavailability.
Hydrogen Bond Donors 2 (from -NH₂)The amine group can act as a hydrogen bond donor, crucial for target binding.
Hydrogen Bond Acceptors 4 (N, O in isoxazole; N in amine; S in thiophene)Multiple acceptor sites allow for diverse and strong interactions with biological targets.
Polar Surface Area 87.9 ŲA moderate polar surface area suggests good cell membrane permeability.

Data is computationally derived and serves as a predictive guide.

Synthesis of the Core Scaffold

The construction of the 3-amino-5-substituted isoxazole ring is a well-established transformation in organic chemistry. A robust and reliable method involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This approach offers high regioselectivity and generally proceeds in good yields.

The causality behind this synthetic strategy is rooted in the reactivity of the starting materials. The β-ketonitrile provides the three-carbon backbone required for the isoxazole ring, while hydroxylamine serves as the source of the nitrogen and oxygen heteroatoms. The reaction is typically base-mediated to deprotonate the hydroxylamine, increasing its nucleophilicity to facilitate the initial attack on the ketone carbonyl, followed by intramolecular cyclization and dehydration.

G start Thiophene-2-carbonitrile step1 Claisen Condensation (e.g., with Ethyl Acetate, NaOEt) start->step1 1. intermediate 3-Oxo-3-(thiophen-2-yl)propanenitrile (β-Ketonitrile Intermediate) step1->intermediate 2. step2 Cyclocondensation (Hydroxylamine HCl, Base) intermediate->step2 3. product 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (Final Product) step2->product 4.

Caption: General synthetic workflow for the core scaffold.

This protocol describes a representative two-step synthesis starting from commercially available thiophene-2-carbonitrile.

Step 1: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry ethanol (150 mL).

  • Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Rationale: Using freshly prepared sodium ethoxide ensures an anhydrous and highly reactive base, which is critical for driving the Claisen condensation to completion.

  • Reactant Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add a mixture of thiophene-2-carbonitrile (10.9 g, 100 mmol) and dry ethyl acetate (13.2 g, 150 mmol) dropwise over 30 minutes.

  • Reaction: Stir the resulting mixture at reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (300 mL). Acidify the aqueous solution to pH 4-5 with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the β-ketonitrile intermediate.

Step 2: Synthesis of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

  • System Setup: In a round-bottom flask, dissolve the 3-oxo-3-(thiophen-2-yl)propanenitrile (7.55 g, 50 mmol) from the previous step in ethanol (100 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (4.17 g, 60 mmol) followed by anhydrous sodium acetate (6.15 g, 75 mmol). Rationale: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without significantly promoting side reactions.

  • Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Pour the residue into cold water (200 mL). The resulting precipitate is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to afford the pure 5-(thiophen-2-yl)-1,2-oxazol-3-amine.

Applications in Medicinal Chemistry: Structure-Activity Relationship (SAR) Insights

The true power of the 5-(thiophen-2-yl)-1,2-oxazol-3-amine scaffold is realized upon its derivatization. The 3-amino group is a versatile anchor point for building out molecular complexity to achieve high-affinity binding to various biological targets.

A seminal study reported the design and synthesis of novel 5-(thiophen-2-yl)isoxazoles as potent and selective agents against the MCF-7 human breast cancer cell line.[4][5] Although the parent scaffold in this study was not the 3-amino variant, the SAR provides invaluable insights into the role of the 5-thiophen-2-yl isoxazole core.

The researchers discovered that the combination of an unsubstituted thiophene ring at the 5-position , a trifluoromethyl (-CF₃) group at the 4-position, and an electron-rich trimethoxyphenyl ring at the 3-position resulted in a lead compound (TTI-6) with an IC₅₀ value of 1.91 μM against MCF-7 cells.[4]

SAR_Diagram Core 3-Position Isoxazole Core 4-Position -CF₃ 5-Position Thiophene R1_Good R1_Good Core:f1->R1_Good Thio_Good Thio_Good Core:f5->Thio_Good R1_Bad R1_Bad Thio_Bad Thio_Bad

Caption: Key SAR insights for anticancer activity.[4]

The SAR data from this study is summarized below. It clearly demonstrates the sensitivity of the biological activity to subtle structural modifications.

Compound IDR Group (at position 3)Thiophene ModificationIC₅₀ (μM) vs. MCF-7
TTI-6 3,4,5-trimethoxyphenylUnsubstituted1.91
TTI-4 3,4-dimethoxyphenylUnsubstituted2.63
TTI-7 4-trifluoromethylthiophenylUnsubstituted25.25
TTI-8 4-bromophenylUnsubstituted>50
TTI-12 4-nitrophenylUnsubstituted>50
TTI-13 3,4-dimethoxyphenyl5-methyl-thiophen-2-yl13.44

Data adapted from Kumar, R., et al. (2022).[4]

Key Takeaways from SAR:

  • Unsubstituted Thiophene is Crucial: The study revealed that substituting the thiophene ring, even with a small methyl group (TTI-13 vs. TTI-4), was detrimental to the anticancer activity.[4] This highlights the specific and favorable interaction profile of the unsubstituted thiophene moiety with the biological target, likely the estrogen receptor α (ERα).

  • Electron-Richness at Position 3 is Key: A highly electron-rich aromatic ring at the 3-position, such as the 3,4,5-trimethoxyphenyl group in TTI-6, was found to be optimal for high potency.[4] Conversely, electron-withdrawing groups led to a significant drop in activity.

  • The 3-Amino Group as a Vector for New Designs: While the above study used an aryl group at position 3, the 3-amino group of our core scaffold provides an alternative and powerful vector for modification. It can be acylated to form amides[6], reacted to form ureas, or used in reductive amination to introduce diverse side chains, allowing for the exploration of different binding pockets within a target protein.

Representative Experimental Protocol: Derivatization of the Scaffold

To demonstrate the synthetic utility of the 3-amino group, the following protocol details a standard acylation reaction to produce an N-acyl derivative, a common strategy for generating libraries for screening.

  • System Setup: Dissolve 5-(thiophen-2-yl)-1,2-oxazol-3-amine (1.81 g, 10 mmol) in dry dichloromethane (DCM, 50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the flask to 0 °C in an ice bath. Rationale: Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Acylating Agent Addition: Add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure amide derivative.

Future Directions and Conclusion

The 5-(thiophen-2-yl)-1,2-oxazol-3-amine scaffold represents a confluence of favorable properties for modern drug discovery. Its synthetic tractability, combined with the privileged nature of its constituent heterocyclic rings, makes it an exceptionally valuable starting point for generating novel chemical entities.

Future research efforts should focus on:

  • Library Synthesis: Leveraging the 3-amino group as a key diversification point to build large, diverse libraries of amides, ureas, sulfonamides, and other derivatives.

  • Broad Biological Screening: Testing these libraries against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and proteases, to uncover new therapeutic applications.[6][7]

  • Computational Modeling: Using in silico docking and molecular dynamics simulations to guide the rational design of next-generation inhibitors with improved potency and selectivity, as demonstrated in studies on related scaffolds.[4]

References

  • Kumar, R., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1235-1247. Available from: [Link]

  • Aziz, J., et al. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 6(4), 114. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(23), 8700. Available from: [Link]

  • Ahmad, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 7). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. Available from: [Link]

  • Goksen, U. S., et al. (2017). Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides as multifaceted agents. Archiv der Pharmazie, 350(12). Available from: [Link]

  • Kumar, R., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Publishing. Available from: [Link]

  • Gomha, S. M., et al. (2018, May 30). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Nanomedicine, 13, 3247-3259. Available from: [Link]

Sources

Exploratory

The Thiophene-Isoxazole Amine Pharmacophore: Synthetic Architectures and Therapeutic Frontiers

Executive Summary: The Hybrid Advantage In the landscape of modern medicinal chemistry, the fusion of "privileged structures" is a dominant strategy to overcome multidrug resistance and improve pharmacokinetic profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Advantage

In the landscape of modern medicinal chemistry, the fusion of "privileged structures" is a dominant strategy to overcome multidrug resistance and improve pharmacokinetic profiles. The thiophene-substituted isoxazole amine represents a high-value scaffold merging the lipophilic, metabolic characteristics of the thiophene ring with the hydrogen-bonding and rigid geometry of the isoxazole amine.

This guide analyzes the pharmacological potential of this hybrid, specifically targeting dual COX-2/5-LOX inhibition (anti-inflammatory) and tyrosine kinase modulation (anticancer).[1] Unlike phenyl-isoxazoles (e.g., Valdecoxib), the thiophene bioisostere offers altered electronic density and reduced metabolic liability, often resulting in superior potency and selectivity indices.

Structural Rationale & SAR Logic

Bioisosterism and Electronic Effects

The replacement of a benzene ring with a thiophene moiety is a classic bioisosteric exchange. However, in the context of isoxazole amines, this substitution is not merely steric.

  • Electronic Density: Thiophene is electron-rich (π-excessive) compared to benzene. When coupled to the electron-deficient isoxazole ring, it creates a "push-pull" electronic system that enhances binding affinity to hydrophobic pockets in enzymes like COX-2.

  • Lipophilicity: The sulfur atom increases lipophilicity (LogP), facilitating membrane permeability—critical for intracellular targets like kinases.[1]

Structure-Activity Relationship (SAR) Map

The biological activity of this scaffold is highly sensitive to substitution patterns.[1]

Figure 1: SAR Decision Tree. Blue nodes indicate key modification sites. Note that for anticancer activity, the 3,4,5-trimethoxyphenyl motif is a recurring requirement for tubulin binding.

Synthetic Architectures

To access these scaffolds, we prioritize the Claisen-Schmidt Condensation followed by Heterocyclization . This route is robust, scalable, and allows for late-stage diversification.

Validated Synthetic Protocol

Objective: Synthesis of 5-(thiophen-2-yl)isoxazol-3-amine.

Reagents:

  • 2-Acetylthiophene[1][2][3]

  • Aromatic Aldehyde (for chalcone intermediate)[1]

  • Hydroxylamine Hydrochloride (

    
    )[1][3]
    
  • Sodium Acetate (NaOAc) or NaOH[1]

Step-by-Step Methodology:

  • Chalcone Formation (Claisen-Schmidt):

    • Dissolve 2-acetylthiophene (1.0 eq) and the appropriate benzaldehyde (1.0 eq) in ethanol.

    • Add 40% NaOH (aq) dropwise at 0-5°C. Rationale: Low temperature prevents polymerization of the thiophene.

    • Stir at room temperature (RT) for 12-24 hours.

    • Neutralize with HCl, filter the precipitate, and recrystallize from ethanol.

    • Checkpoint: Confirm enone formation via IR (appearance of C=O stretch ~1650 cm⁻¹).[1][4]

  • Isoxazole Cyclization:

    • Dissolve the chalcone (1.0 eq) in absolute ethanol.

    • Add

      
       (2.5 eq) and NaOAc (2.5 eq). Rationale: Excess hydroxylamine ensures complete conversion; NaOAc buffers the HCl to liberate the free amine nucleophile.
      
    • Reflux for 6-8 hours.[1]

    • Critical Step: Monitor via TLC (Hexane:EtOAc 7:3). The chalcone spot will disappear, and a more polar fluorescent spot will appear.

  • Purification:

    • Remove solvent under reduced pressure.[1]

    • Extract with ethyl acetate, wash with brine, and dry over

      
      .
      
    • Purify via column chromatography (Silica gel 60-120 mesh).

Figure 2: Synthetic pathway.[1] Green nodes represent reaction conditions; Grey represents the isolatable intermediate.

Pharmacological Profiles & Bioassays

Anti-inflammatory: Dual COX-2/5-LOX Inhibition

Thiophene-isoxazoles have demonstrated superior selectivity indices (SI) for COX-2 over COX-1 compared to Celecoxib.[1][5]

  • Mechanism: The isoxazole nitrogen accepts a hydrogen bond from Arg120 or Tyr355 in the COX-2 active site.[1] The thiophene ring occupies the hydrophobic side pocket (Val523), which is accessible in COX-2 but sterically hindered in COX-1 by Isoleucine.[1]

  • Data Highlight: Compounds in this class have shown

    
     values as low as 0.67 µM  for COX-2 inhibition [6].[6]
    

Protocol: COX-2 Inhibition Assay (Colorimetric)

  • Enzyme Prep: Use recombinant human COX-2.[1]

  • Incubation: Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) with hematin and phenol for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM).

  • Detection: Measure absorbance at 590 nm after 2 mins.

  • Calculation: % Inhibition =

    
    .[1]
    
Anticancer: Tubulin & Kinase Targeting

Derivatives bearing a 3,4,5-trimethoxyphenyl group at the 3-position of the isoxazole ring (mimicking Combretastatin A-4) show potent cytotoxicity against MCF-7 and A549 cell lines.[1]

  • Mechanism: Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.

  • Data Highlight: The lead molecule TTI-6 exhibited an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     of 1.91 µM  against MCF-7 cells [1].
    

Protocol: MTT Cytotoxicity Assay

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO, final conc < 0.1%) at varying concentrations. Incubate for 48h.

  • Labeling: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure OD at 570 nm.

Quantitative Data Summary

The following table summarizes key pharmacological metrics derived from recent literature for this scaffold.

Compound SeriesTargetCell Line / EnzymePotency (

)
Reference
TTI-6 (Trifluoromethyl-isoxazole)Tubulin / ERαMCF-7 (Breast)1.91 µM[1]
Compound 5b (Morpholino-thiophene)COX-2Enzymatic Assay5.45 µM[7]
Compound 21 (Thiophene-isoxazole)COX-2Enzymatic Assay0.67 µM[6]
Compound 16c (Cyano-thiophene)c-Met KinaseA549 (Lung)0.42 µM[3]

Computational Insights (Molecular Docking)

To validate these findings in silico, docking studies are essential.

  • Software: AutoDock Vina or MOE.[1]

  • COX-2 Binding: The thiophene sulfur often engages in

    
    -sulfur interactions with residues in the hydrophobic channel.[1]
    
  • Tubulin Binding: The isoxazole ring acts as a rigid linker, positioning the thiophene and aryl groups to occupy the Colchicine binding site.

Figure 3: Molecular mechanism of COX-2 inhibition.[1] The dual interaction mode explains the high selectivity.

References

  • Acharya, B. N., et al. (2025).[1] 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.[1][7] Bioorganic Chemistry.[1][8][9]

  • Kumar, A., et al. (2015).[1] Design, Synthesis and Neuropharmacological Evaluation of Thiophene Incorporated Isoxazole Derivatives. International Journal of Pharmaceutical Chemistry and Analysis.[1][3]

  • Abdo, N. Y. M., et al. (2019).[1][8] Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities.[10][11] Anti-Cancer Agents in Medicinal Chemistry.[1][8][9][12][13]

  • Ghorab, M. M., et al. (2014).[1][13] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.[13] Acta Pharmaceutica.[1][13]

  • Chawla, P., et al. (2020).[1] Thiophene-based derivatives as anticancer agents: An overview of a decade's work. Bioorganic Chemistry.[1][8][9]

  • Ferreira, H., et al. (2021).[1][4] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[1][5][6][7][8][12][14] Molecules.[1][3][9][12][13][15][16][17][18][19]

  • El-Gohary, N. M., et al. (2020).[1][4][11] Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry.[1][8][9]

Sources

Foundational

Literature review of 3-amino-5-(2-thienyl)isoxazole synthesis pathways

Executive Summary The 3-amino-5-(2-thienyl)isoxazole scaffold represents a critical pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, GPCR ligands, and anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-5-(2-thienyl)isoxazole scaffold represents a critical pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its synthesis demands precise regiochemical control to distinguish between the 3-amino-5-substituted and 5-amino-3-substituted isomers. This guide details the authoritative synthesis pathway starting from 3-oxo-3-(2-thienyl)propanenitrile (2-thenoylacetonitrile), employing a cyclocondensation reaction with hydroxylamine. The protocol emphasizes pH-controlled regioselectivity to maximize yield and purity of the target 3-amino isomer.

Retrosynthetic Analysis

The strategic disconnection of 3-amino-5-(2-thienyl)isoxazole reveals the


-ketonitrile precursor as the most efficient starting material.
  • Target Molecule: 3-Amino-5-(2-thienyl)isoxazole

  • Primary Disconnection: N-O bond and C-N bond formation via cyclization.

  • Key Precursor: 3-Oxo-3-(2-thienyl)propanenitrile (CAS: 33898-90-7).

  • Reagent: Hydroxylamine hydrochloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[1]
    
Pathway Visualization (DOT)

Retrosynthesis Target 3-Amino-5-(2-thienyl)isoxazole Disconnection Strategic Disconnection (N-O & C-N Bond Formation) Target->Disconnection Retrosynthesis Precursor 3-Oxo-3-(2-thienyl)propanenitrile (2-Thenoylacetonitrile) Disconnection->Precursor Reagents Hydroxylamine HCl + Base (pH Control) Disconnection->Reagents

Figure 1: Retrosynthetic logic flow identifying the


-ketonitrile precursor.

Primary Synthesis Pathway: The -Ketonitrile Route

Mechanistic Causality

The synthesis relies on the reaction between a 1,3-electrophilic center (the


-ketonitrile) and a binucleophile (hydroxylamine). The regioselectivity is governed by the relative reactivity of the carbonyl carbon versus the nitrile carbon and the pH of the reaction medium.
  • Nucleophilic Attack: In basic media (pH > 10), the free hydroxylamine base (

    
    ) is generated. The nitrogen atom of hydroxylamine, being the more nucleophilic center, attacks the highly electrophilic ketone carbonyl of 3-oxo-3-(2-thienyl)propanenitrile.
    
  • Oxime Formation: This attack forms the intermediate oxime, 3-hydroxyimino-3-(2-thienyl)propanenitrile.

  • Cyclization: The hydroxyl group of the oxime then attacks the nitrile carbon (intramolecular nucleophilic attack), followed by tautomerization to form the stable 3-amino-5-(2-thienyl)isoxazole aromatic system.

Critical Insight: Acidic conditions can lead to the attack of hydroxylamine nitrogen on the nitrile group first, potentially yielding the undesired 5-amino-3-(2-thienyl)isoxazole isomer. Therefore, maintaining basic conditions is non-negotiable for high regioselectivity toward the 3-amino target.

Reaction Scheme Visualization (DOT)

ReactionMechanism Start 3-Oxo-3-(2-thienyl)propanenitrile Step1 Nucleophilic Attack (N on C=O) Start->Step1 + NH2OH / NaOH Inter Intermediate Oxime Step1->Inter Step2 Cyclization (O on CN) Inter->Step2 Product 3-Amino-5-(2-thienyl)isoxazole Step2->Product - H2O

Figure 2: Mechanistic pathway for the regioselective synthesis of the 3-amino isomer.

Experimental Protocol

Materials & Reagents
  • Precursor: 3-Oxo-3-(2-thienyl)propanenitrile (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (1.2 - 1.5 eq)[2][1]

  • Base: Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt) (2.0 - 2.5 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) / Water mixture

  • Acid: Glacial Acetic Acid (for pH adjustment if necessary)

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale but is linearly scalable.

  • Preparation of Hydroxylamine Free Base:

    • Dissolve Hydroxylamine Hydrochloride (1.04 g, 15 mmol) in minimal water (5 mL).

    • Separately, dissolve NaOH (0.8 g, 20 mmol) in water (5 mL).

    • Combine these solutions at 0°C to generate the free base in situ.

  • Addition of Precursor:

    • Dissolve 3-Oxo-3-(2-thienyl)propanenitrile (1.51 g, 10 mmol) in Ethanol (20 mL).

    • Add the hydroxylamine solution dropwise to the nitrile solution while stirring vigorously.

    • Checkpoint: Ensure the internal temperature does not exceed 10°C during addition to prevent decomposition.

  • Reflux & Cyclization:

    • Heat the reaction mixture to reflux (approx. 78°C for EtOH) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting nitrile spot (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.

    • Pour the residue into crushed ice-water (50 mL).

    • The product typically precipitates as a solid. Filter the solid and wash with cold water.

    • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (9:1) to yield off-white to pale yellow crystals.

Key Process Parameters
ParameterValueRationale
Stoichiometry (NH2OH) 1.5 eqExcess ensures complete conversion of the ketone.
pH > 10 (Basic)Essential for directing regioselectivity to the 3-amino isomer.
Temperature Reflux (~78°C)Required to overcome the activation energy for cyclization.
Reaction Time 4-6 HoursSufficient for >95% conversion based on TLC monitoring.

Data & Characterization

The following data confirms the identity and purity of the synthesized compound.

Expected Yields
  • Crude Yield: 85 - 92%

  • Isolated Yield (after recrystallization): 70 - 80%

Analytical Profile
  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 140–142°C (Consistent with 3-amino-5-aryl isoxazoles).

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.6–7.8 (m, 2H, Thiophene H).
      
    • 
       7.1–7.2 (m, 1H, Thiophene H).
      
    • 
       6.1 (s, 1H, Isoxazole H-4).
      
    • 
       5.4 (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

References

  • Regioselective Synthesis of Isoxazoles

    • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source:

  • Precursor Properties (3-Oxo-3-(2-thienyl)propanenitrile)

    • 3-Oxo-3-(2-thienyl)
    • Source:

  • General Mechanism of Nitrile-Hydroxylamine Reaction

    • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine.
    • Source:

  • Reaction of

    
    -Ketonitriles: 
    
    • Studies with Azinylacetonitriles: Precursor to Functionally Substituted Pyridines (and Isoxazoles).
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Amide Coupling Reactions for 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

Introduction The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] The 5-(thiophen-2-yl)-1,2-oxazol-3-amine scaffold is a privileged heterocyclic motif found in numero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] The 5-(thiophen-2-yl)-1,2-oxazol-3-amine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including antitumor and antimicrobial activities.[2][4][5] The functionalization of the 3-amino group through amide coupling provides a powerful strategy for generating diverse chemical libraries for hit-to-lead campaigns and structure-activity relationship (SAR) studies.

This document provides a comprehensive guide to the amide coupling reactions of 5-(thiophen-2-yl)-1,2-oxazol-3-amine. It delves into the mechanistic principles, compares various reaction conditions, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on providing a practical understanding of the key parameters that influence reaction success, enabling the rational selection of conditions for specific synthetic targets.

Mechanistic Overview of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process. Therefore, the carboxylic acid must first be activated to generate a more electrophilic species that can readily react with the amine nucleophile.[3][6] The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: A coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate. Common intermediates include O-acylisoureas (from carbodiimides), active esters (from uronium/phosphonium salts), or acid chlorides.[7][]

  • Nucleophilic Attack by the Amine: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the leaving group.

The choice of coupling reagent, solvent, base, and additives significantly impacts the reaction's efficiency, yield, and the preservation of stereochemical integrity, especially with chiral carboxylic acids.[9][10]

Comparative Analysis of Amide Coupling Conditions

The successful acylation of 5-(thiophen-2-yl)-1,2-oxazol-3-amine hinges on selecting the appropriate coupling strategy. The electronic nature of this heteroaromatic amine, which can be considered moderately electron-deficient, influences its nucleophilicity. Below is a comparative analysis of common coupling methods.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used for their convenience and the water-solubility of the urea byproduct, which simplifies purification.[7] To enhance efficiency and suppress side reactions like racemization and N-acylurea formation, additives like 1-Hydroxybenzotriazole (HOBt) are crucial.[7][9][10]

  • Mechanism: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active HOBt ester, which is less prone to side reactions and readily undergoes aminolysis.[11]

  • Advantages: Readily available reagents, mild reaction conditions, and straightforward workup.[7]

  • Considerations: Can be sluggish with electron-deficient amines.[11] The addition of a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can sometimes accelerate the reaction but may increase the risk of racemization.[7][11]

Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents, particularly for challenging couplings involving sterically hindered or electronically deactivated substrates.[1][10][12]

  • Mechanism: The carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU to form an active OAt-ester. This activated ester then rapidly reacts with the amine.[12]

  • Advantages: High reactivity, fast reaction times, and generally high yields.[10][13] Often the reagent of choice for difficult couplings.[11]

  • Considerations: More expensive than carbodiimides. The byproducts can sometimes complicate purification.

Acid Chloride Method

This is a classic and highly effective method for amide bond formation.[][14] It involves the conversion of the carboxylic acid to a highly reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15]

  • Mechanism: The amine, in the presence of a base to neutralize the HCl byproduct, directly attacks the electrophilic carbonyl carbon of the acid chloride.[14]

  • Advantages: Cost-effective for large-scale synthesis, highly reactive, and generally provides high yields.[]

  • Considerations: The two-step process (acid chloride formation then reaction with the amine) can be less convenient for library synthesis.[14] The harsh conditions for acid chloride formation may not be compatible with sensitive functional groups.[]

Data Presentation: Comparison of Coupling Reagents
Coupling Reagent SystemRelative CostReactivityCommon SolventsCommon BasesKey AdvantagesPotential Drawbacks
EDC / HOBt LowModerateDCM, DMF, CH₃CNDIPEA, Et₃N, NMMWater-soluble byproducts, mild conditions.[7][9]Can be slow with unreactive amines, risk of racemization.[10][11]
HATU HighHighDMF, DCM, THFDIPEA, Et₃NHigh yields, fast reactions, effective for difficult couplings.[10][13]Expensive, purification of byproducts can be challenging.[13]
SOCl₂ / Amine Very LowVery HighDCM, THFPyridine, Et₃N, DIPEAHighly efficient, cost-effective for scale-up.[][14]Harsh conditions, potential for side reactions with sensitive substrates.[]

DCM: Dichloromethane, DMF: N,N-Dimethylformamide, THF: Tetrahydrofuran, DIPEA: N,N-Diisopropylethylamine, Et₃N: Triethylamine, NMM: N-Methylmorpholine.

Experimental Protocols

General Considerations
  • Reagents and Solvents: Use anhydrous solvents and reagents, especially for carbodiimide and uronium salt-based couplings, as moisture can hydrolyze the activated intermediates.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.

  • Monitoring the Reaction: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

  • Purification: The final amide products are typically purified by column chromatography on silica gel, recrystallization, or preparative HPLC.[2]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable starting point for the acylation of 5-(thiophen-2-yl)-1,2-oxazol-3-amine with a range of carboxylic acids.

Materials:

  • 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

  • Carboxylic acid (1.0 equiv.)

  • EDC·HCl (1.2 equiv.)

  • HOBt (1.2 equiv.)

  • DIPEA (2.0-3.0 equiv.)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (or DCM, ~0.1 M), add 5-(thiophen-2-yl)-1,2-oxazol-3-amine (1.0-1.1 equiv.).

  • Add HOBt (1.2 equiv.) and DIPEA (2.0-3.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv.) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Equivalents: Using a slight excess of the amine can help drive the reaction to completion if the carboxylic acid is more valuable. EDC and HOBt are used in slight excess to ensure complete activation of the acid.[7]

  • Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.[16]

  • Solvent: DMF is an excellent solvent for a wide range of substrates, while DCM is a good choice for less polar reactants and simplifies workup.[17]

  • Base: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and the proton released during amide bond formation.[11]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging substrates, such as sterically hindered carboxylic acids or when Protocol 1 gives low yields.

Materials:

  • 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

  • Carboxylic acid (1.0 equiv.)

  • HATU (1.1 equiv.)

  • DIPEA (2.0-3.0 equiv.)

  • Anhydrous DMF

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (~0.1 M).

  • Add DIPEA (2.0-3.0 equiv.) and stir for 5-10 minutes to form the carboxylate salt.

  • Add HATU (1.1 equiv.) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • Add a solution of 5-(thiophen-2-yl)-1,2-oxazol-3-amine (1.0-1.1 equiv.) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup and purification are similar to Protocol 1.

Causality Behind Choices:

  • Pre-activation: Activating the carboxylic acid with HATU before adding the amine can improve yields, especially for less reactive amines.[12]

  • Base: A sufficient amount of base is critical for both deprotonating the carboxylic acid and neutralizing the acidic byproducts.[1]

  • Reaction Time: HATU-mediated couplings are typically much faster than those with EDC/HOBt.[10]

Protocol 3: Amide Synthesis via Acid Chloride

This two-step protocol is robust and highly effective, particularly for scaling up reactions.

Step 3a: Formation of the Acid Chloride Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Catalytic DMF (1-2 drops)

  • Anhydrous DCM or Toluene

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 equiv.) at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This is typically used immediately in the next step.

Step 3b: Acylation of the Amine Materials:

  • Crude acid chloride from Step 3a

  • 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (1.0 equiv.)

  • Triethylamine (Et₃N) or Pyridine (2.0 equiv.)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve 5-(thiophen-2-yl)-1,2-oxazol-3-amine (1.0 equiv.) and the base (e.g., Et₃N, 2.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude acid chloride in anhydrous DCM dropwise.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

Causality Behind Choices:

  • Reagents for Acid Chloride Formation: Thionyl chloride is a common and effective reagent. Oxalyl chloride is an alternative that often gives cleaner reactions as the byproducts are gaseous.[14]

  • Base in Acylation: A base is required to scavenge the HCl generated during the reaction, driving it to completion.[18]

Visualization of Workflows and Mechanisms

General Amide Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Amine 5-(Thiophen-2-yl)-1,2-oxazol-3-amine Couple Nucleophilic Attack by Amine Amine->Couple Acid Carboxylic Acid Activate Activate Carboxylic Acid (e.g., EDC/HOBt, HATU) Acid->Activate Activate->Couple Workup Aqueous Workup Couple->Workup Purify Purification (Chromatography) Workup->Purify Product Target Amide Purify->Product

Caption: General workflow for amide coupling reactions.

Mechanism of EDC/HOBt Coupling

G RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide R-CONH-Ar (Product) HOBt_Ester->Amide + Ar-NH2 Amine Ar-NH2 Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure reagents are anhydrous; consider pre-activation; switch to a more powerful coupling agent like HATU.
Low nucleophilicity of the amine.Increase reaction temperature; use a more polar solvent (e.g., DMF); increase reaction time.
Presence of N-acylurea Byproduct Side reaction of the O-acylisourea intermediate.Ensure an adequate amount of HOBt is used; add HOBt before EDC.
Racemization of Chiral Acids Use of strong base (e.g., DMAP) or high temperatures.Use a non-nucleophilic base like DIPEA; run the reaction at lower temperatures (0 °C to RT); use additives like HOBt or HOAt.[10]
Difficult Purification Byproducts from coupling reagents.For EDC, ensure thorough aqueous washes to remove the water-soluble urea. For HATU, careful chromatography is often required.

Conclusion

The successful synthesis of amides from 5-(thiophen-2-yl)-1,2-oxazol-3-amine is readily achievable with a systematic approach to reaction optimization. For routine couplings, the EDC/HOBt method offers a balance of cost-effectiveness and efficiency. For more challenging substrates where yield and reaction time are critical, HATU is a superior choice. The classic acid chloride method remains a robust and scalable option. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can confidently and efficiently synthesize diverse libraries of novel amide compounds for drug discovery and development.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Dunn, P. J., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1136–1141. [Link]

  • Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-368. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • amide coupling help. (2022, March 24). Reddit. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

  • Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. ResearchGate. [Link]

  • Sherwood, J., et al. (2020). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Singh, R. P., & Singh, P. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1151. [Link]

  • Gunda, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 85. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2006). SYNTHESIS AND REACTIONS OF SOME NEW 5-CARBONYL(4-AMINO-3-CYANO-2-SUBSTITUTED THIOPHENE-5-YL)-8-HYDROXYQUINOLINE (PART II). SYNTHESIS OF THIAZOLE; ISOXAZOLE; PYRAZOLE, PYRIMIDINE AND PYRIDAZINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2349-2367. [Link]

  • Amine to Amide (via Acid Chloride). (n.d.). Common Organic Chemistry. [Link]

  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. [Link]

  • Rahim, F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 390. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Gunda, P., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(103), 101031-101037. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173. [Link]

  • Coupling Reagents in Amide Synthesis. (2011, February 15). Scribd. [Link]

  • Preparation of N-acylated amines. (n.d.). ResearchGate. [Link]

  • Al-Salahi, R., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. [Link]

  • Kumar, R. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 529-534. [Link]

  • Arshad, M. F., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 9, S1527-S1541. [Link]

  • Kumar, G. S., et al. (2018). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AS POTENTIAL ANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry, 11(2), 613-620. [Link]

  • Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. [Link]

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).

Sources

Application

Functionalization of the amine group in 3-amino-5-(2-thienyl)isoxazole

Topic: Functionalization of the amine group in 3-amino-5-(2-thienyl)isoxazole Content Type: Detailed Application Notes and Protocols Executive Summary & Chemical Personality Target Molecule: 3-amino-5-(2-thienyl)isoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the amine group in 3-amino-5-(2-thienyl)isoxazole Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Personality

Target Molecule: 3-amino-5-(2-thienyl)isoxazole CAS: 6455-31-8 (Generic reference for the scaffold class) Molecular Weight: ~166.2 g/mol

This guide addresses the specific synthetic challenges associated with functionalizing the exocyclic amine at the C3 position of the isoxazole ring. Unlike standard anilines, this amine exhibits significantly reduced nucleophilicity due to the electron-withdrawing nature of the adjacent C=N bond and the endocyclic oxygen.

Key Reactivity Constraints:

  • Low Nucleophilicity: The lone pair on the exocyclic nitrogen is delocalized into the isoxazole ring. Standard SN2 alkylations often fail or require forcing conditions that degrade the thiophene moiety.

  • Regioselectivity: While the amine is the primary nucleophile, the thiophene ring (C5 position) is susceptible to electrophilic aromatic substitution (SEAr) under highly acidic conditions. Protocols must avoid electrophiles that activate the thiophene ring.

  • Base Sensitivity: The isoxazole ring can undergo ring-opening (recyclization) under strong basic conditions at high temperatures.

Chemical Space & Reactivity Profile

The following diagram illustrates the accessible chemical space for this scaffold, categorizing pathways by reaction difficulty and required activation strategies.

ReactionLandscape Core 3-Amino-5-(2-thienyl) isoxazole Acylation Amide Coupling (Acylation) Core->Acylation Sulfonylation Sulfonylation (Sulfonamides) Core->Sulfonylation Urea Urea/Carbamate Formation Core->Urea Arylation Pd-Catalyzed N-Arylation Core->Arylation Alkylation Direct Alkylation (Avoid) Core->Alkylation Low Yield Amides Amides (Requires Acid Chlorides or HATU/DIEA) Acylation->Amides Sulfonamides Sulfonamides (Pyridine/DMAP) Sulfonylation->Sulfonamides Ureas Ureas (Isocyanates + Heat) Urea->Ureas Biaryls N-Aryl Derivatives (Buchwald-Hartwig) Arylation->Biaryls

Figure 1: Reactivity landscape of 3-amino-5-(2-thienyl)isoxazole. Green nodes indicate high-success pathways; Red nodes indicate pathways requiring advanced catalysis.

Application Note A: Amide Coupling (Acylation)

The Challenge

Standard EDC/NHS coupling often fails due to the poor nucleophilicity of the 3-amino group. The equilibrium favors the starting materials unless the electrophile is highly activated.

Strategic Solution

Use Acid Chlorides or Anhydrides with a non-nucleophilic base (Pyridine or DIEA). If using carboxylic acids, HATU or POCl3 activation is required.

Comparative Reagent Table
MethodReagentConditionsSuitability for Thienyl-Isoxazole
Acid Chloride R-COClPyridine/DCM, 0°C to RTHigh. Best for simple acyl groups.
Carbodiimide EDC/HOBtDMF, RTLow. Often results in no reaction.
Uronium HATU/DIEADMF, 50°CMedium. Requires heat; good for complex acids.
Mixed Anhydride Isobutyl chloroformateTHF, -10°CHigh. Good for sterically hindered acids.
Protocol 1: Synthesis of N-(5-(2-thienyl)isoxazol-3-yl)acetamide

Objective: Acetylation of the amine using acetic anhydride. Self-Validating Checkpoint: Disappearance of the broad NH₂ singlet (~5.5 ppm) in ¹H NMR and appearance of a sharp amide NH singlet (>10 ppm).

Materials:

  • 3-Amino-5-(2-thienyl)isoxazole (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (2.0 eq)

  • DMAP (0.1 eq - Catalyst)

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 3-amino-5-(2-thienyl)isoxazole in 5 mL of anhydrous DCM under Argon atmosphere.

  • Base Addition: Add 2.0 mmol of Pyridine and 0.1 mmol of DMAP. Stir for 5 minutes at Room Temperature (RT).

    • Why? Pyridine acts as a proton scavenger, while DMAP forms a highly reactive N-acylpyridinium intermediate.

  • Acylation: Dropwise add 1.5 mmol of Acetic Anhydride at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The amine is polar; the amide will be significantly less polar (higher R_f).

  • Workup (Critical for Thiophene Stability):

    • Dilute with DCM (20 mL).

    • Wash with cold 1M HCl (2 x 10 mL) to remove pyridine. Note: Do not use strong oxidants or hot acid, which may damage the thiophene.

    • Wash with Sat. NaHCO₃ (1 x 10 mL) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or perform flash chromatography (0-5% MeOH in DCM).

Application Note B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

The Challenge

Heteroaromatic amines are notoriously difficult substrates for Buchwald-Hartwig couplings due to their potential to coordinate Pd (poisoning the catalyst) and their low basicity.

Strategic Solution

Use biaryl phosphine ligands (e.g., Xantphos or BrettPhos) which create a sterically crowded environment that favors reductive elimination of the C-N bond. Pd₂(dba)₃ is the preferred Pd source.

Optimization Logic (Decision Tree)

BuchwaldOptimization Start Start: N-Arylation Check1 Is the Aryl Halide electron deficient? Start->Check1 PathA Use Cs2CO3 (Base) Xantphos (Ligand) Check1->PathA Yes (e.g., Pyridine-Br) PathB Use NaOtBu (Base) BrettPhos (Ligand) Check1->PathB No (e.g., Phenyl-Br) Result Check LCMS @ 4h PathA->Result PathB->Result Success Yield > 50% Isolate Result->Success Product Formed Fail Low Conversion Result->Fail SM Remains Fix1 Increase Temp to 100°C Switch to Toluene Fail->Fix1

Figure 2: Optimization logic for Buchwald-Hartwig coupling of 3-aminoisoxazoles.

Protocol 2: N-Arylation with Bromobenzene

Objective: Coupling 3-amino-5-(2-thienyl)isoxazole with Bromobenzene. Self-Validating Checkpoint: LCMS detection of M+H (Product Mass). Appearance of aromatic protons in ¹H NMR.

Materials:

  • 3-Amino-5-(2-thienyl)isoxazole (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq) - Preferred over NaOtBu to prevent isoxazole ring opening.

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a microwave vial or Schlenk tube. Backfill with Argon 3 times.

  • Loading: Add the isoxazole amine (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.10 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and Bromobenzene (1.2 mmol).

  • Reaction: Seal the tube. Heat to 100°C for 12–16 hours.

    • Note: If using microwave irradiation, heat to 120°C for 1 hour.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

References

  • Reactivity of 3-Aminoisoxazoles

    • Speranza, G., et al. "Synthesis and reactivity of 3-aminoisoxazoles." Journal of Heterocyclic Chemistry, 2010.
    • Source:

  • Buchwald-Hartwig Coupling of Heteroaromatic Amines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • Source:

  • Thiophene Stability in Synthesis

    • Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry, 1984.
    • Source:

  • Isoxazole Ring Stability (Base Sensitivity)

    • Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.
    • Source:

Method

Strategic Synthesis of Novel Sulfonamide Derivatives from 5-(Thiophen-2-yl)-1,2-oxazol-3-amine: A Gateway to New Pharmacophores

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis of novel sulfonamide derivatives, leveraging the versatile chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the synthesis of novel sulfonamide derivatives, leveraging the versatile chemical scaffold of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including antibacterial, anticancer, and antiviral properties[1][2]. The strategic incorporation of the thiophene-isoxazole moiety is intended to modulate pharmacokinetic and pharmacodynamic properties, offering a promising avenue for the development of new therapeutic agents[3]. This document details the synthesis of the core amine precursor, provides a robust and adaptable protocol for its subsequent sulfonylation with various sulfonyl chlorides, and outlines methods for purification and characterization. The protocols are designed to be self-validating, with an emphasis on explaining the chemical principles behind experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Scientific Rationale

The sulfonamide functional group (-S(=O)₂-NH-) is a privileged structure in drug design, integral to a wide array of clinically approved drugs[2]. Its enduring relevance stems from its ability to act as a bioisostere for carboxylic acids, its chemical stability, and its capacity to form crucial hydrogen bonds with biological targets[4]. Concurrently, heterocyclic rings like thiophene and isoxazole are prominent in medicinal chemistry for their ability to confer desirable properties such as metabolic stability and enhanced binding affinity[3][5].

The combination of these three moieties—thiophene, isoxazole, and sulfonamide—creates a unique chemical space for exploration. The 5-(Thiophen-2-yl)-1,2-oxazol-3-amine core acts as a versatile building block. The primary amine at the 3-position of the isoxazole ring serves as a nucleophilic handle for the straightforward introduction of diverse sulfonyl groups. This modular approach allows for the systematic generation of a library of compounds, each with distinct steric and electronic properties, for screening against various biological targets. Research has indicated that novel thiophene derivatives incorporating sulfonamide and isoxazole motifs can exhibit significant potential as anticancer agents, in some cases showing higher cytotoxic activity against breast cancer cell lines than the standard drug doxorubicin[3][6].

This guide provides the necessary protocols to synthesize these high-value compounds, beginning with the preparation of the key amine intermediate.

Experimental Workflow Overview

The synthesis is approached in a logical, multi-stage process. The following diagram provides a high-level overview of the entire workflow from starting materials to the final, characterized compounds.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Sulfonylation cluster_2 Part C: Analysis A Thiophene-2-carboxaldehyde D 5-(Thiophen-2-yl)-1,2-oxazol-3-amine A->D B Hydroxylamine B->D C Cyanoacetic Acid C->D F Sulfonylation Reaction D->F Key Intermediate E Sulfonyl Chlorides (R-SO2Cl) E->F G Crude Sulfonamide Product F->G H Purification (Chromatography) G->H I Characterization (NMR, IR, MS) H->I J Final Product (Pure Sulfonamide) I->J

Caption: High-level workflow for the synthesis and analysis of target sulfonamides.

PART A: Synthesis of the Core Intermediate: 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

The synthesis of the title amine is a critical first step. While various methods exist for constructing 3-aminoisoxazoles, a reliable approach involves the cyclization of an α,β-unsaturated oxime derived from a corresponding aldehyde.

Protocol A1: Synthesis of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

Materials:

  • Thiophene-2-carboxaldehyde

  • Cyanoacetic acid

  • Piperidine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Step 1: Knoevenagel Condensation.

    • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, combine thiophene-2-carboxaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in 100 mL of toluene.

    • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Rationale: This is a classic Knoevenagel condensation to form an α,β-unsaturated nitrile. Piperidine acts as a basic catalyst to deprotonate the cyanoacetic acid.

    • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (E)-2-cyano-3-(thiophen-2-yl)acrylic acid.

  • Step 2: Oximation and Cyclization.

    • In a separate 250 mL flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in 50 mL of ethanol/water (1:1). Stir for 15 minutes.

    • Add the crude product from Step 1 to this solution.

    • Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The hydroxylamine reacts with the nitrile and the activated double bond in a tandem reaction. The basic conditions facilitate the nucleophilic attack and subsequent intramolecular cyclization to form the 3-aminoisoxazole ring.

    • After completion, cool the reaction mixture and neutralize with 2 M HCl.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford 5-(Thiophen-2-yl)-1,2-oxazol-3-amine as a pure solid.

PART B: General Protocol for the Synthesis of Sulfonamide Derivatives

The core of this application is the reaction between the synthesized amine and a variety of commercially available or custom-synthesized sulfonyl chlorides. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism

The diagram below illustrates the fundamental mechanism for the formation of the sulfonamide bond.

Caption: Mechanism of sulfonamide formation. The amine attacks the sulfonyl chloride.

Protocol B1: General Sulfonylation Procedure

Materials:

  • 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (from Part A)

  • An appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, dansyl chloride) (1.1 eq)

  • Anhydrous pyridine or triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous solvent (Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (1.0 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water. A low temperature is used to control the exothermicity of the reaction and minimize side products.

  • Addition of Reagents:

    • Slowly add the base (pyridine or TEA, 2.0 eq) to the stirred solution.

    • Then, add the sulfonyl chloride (1.1 eq) dropwise or in portions as a solution in the same solvent.

    • Rationale: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product[4][7]. Using a slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction's progress using TLC, eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting amine.

  • Work-up:

    • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide derivative.

Sulfonyl Chloride (R-SO₂Cl)BaseSolventTypical Time (h)Expected Product Name
Benzenesulfonyl chloridePyridineDCM6N-(5-(Thiophen-2-yl)-1,2-oxazol-3-yl)benzenesulfonamide
p-Toluenesulfonyl chlorideTEADCM44-Methyl-N-(5-(thiophen-2-yl)-1,2-oxazol-3-yl)benzenesulfonamide
Dansyl chlorideTEADMF125-(Dimethylamino)-N-(5-(thiophen-2-yl)-1,2-oxazol-3-yl)naphthalene-1-sulfonamide
Methanesulfonyl chlorideTEATHF8N-(5-(Thiophen-2-yl)-1,2-oxazol-3-yl)methanesulfonamide
Table 1: Exemplary reaction conditions for the synthesis of various sulfonamide derivatives.

PART C: Purification and Characterization

Purification: The crude product obtained from the work-up usually requires purification.

  • Column Chromatography: This is the most effective method. A silica gel stationary phase is used with a gradient elution system, typically starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the desired compound.

  • Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure material.

Characterization: Structural confirmation of the final sulfonamide derivatives is paramount. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations for a Representative Product
¹H NMR Signals corresponding to the thiophene and isoxazole protons. Aromatic protons from the sulfonyl group will appear in the δ 7-8.5 ppm range. A broad singlet for the sulfonamide N-H proton (often D₂O exchangeable) typically appears downfield (δ > 9 ppm)[8].
¹³C NMR Characteristic signals for the carbon atoms of the thiophene, isoxazole, and appended aryl/alkyl sulfonyl group.
FT-IR Strong absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl group (ν ≈ 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹). A band for N-H stretching may be observed around ν ≈ 3300-3200 cm⁻¹[9].
Mass Spec (MS) The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
Table 2: Key spectroscopic data for the characterization of synthesized sulfonamide derivatives.

Potential Applications & Future Directions

The synthesized library of N-(5-(Thiophen-2-yl)-1,2-oxazol-3-yl)sulfonamides serves as an excellent starting point for drug discovery campaigns. Given the established biological activities of sulfonamides, these novel compounds are prime candidates for screening in various assays[7][10][11].

  • Anticancer Agents: Test for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)[3].

  • Antimicrobial Agents: Evaluate the minimum inhibitory concentration (MIC) against pathogenic bacteria and fungi[4].

  • Enzyme Inhibitors: Screen against specific enzymes, such as carbonic anhydrases or kinases, where sulfonamides are known to be effective inhibitors[11].

The modular nature of this synthesis allows for rapid Structure-Activity Relationship (SAR) studies. By varying the 'R' group on the sulfonyl chloride, researchers can fine-tune the compound's properties to optimize potency and selectivity for a desired biological target.

References

  • Al-Abdullah, E. S., Al-Salahi, R. A., Al-Obaid, A. M., El-Tahir, K. E. H., & El-Emam, A. A. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • Shafi, S., Alam, M. M., Mulakayala, N., Karedla, J., & Hamid, H. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(4), 438-458. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • ResearchGate. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. [Link]

  • Khan, I., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. Journal of Chemistry, 2020, 1-12. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. [Link]

  • Ghorbani-Vaghei, R., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(3), 931-939. [Link]

  • Al-Bayati, Z. A. H., & Al-Amiery, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

  • Shainyan, B. A., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 2. [Link]

  • Kumar, A., & Kumar, R. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 51-66. [Link]

  • Al-Masoudi, N. A., et al. (2021). Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. Letters in Drug Design & Discovery, 18(5), 481-495. [Link]

  • Al-Bayati, R. I. H., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1603. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine synthesis

Answering the call of medicinal chemists and synthetic researchers, this Technical Support Center provides a focused guide to troubleshoot and optimize the synthesis of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine. As a key hete...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of medicinal chemists and synthetic researchers, this Technical Support Center provides a focused guide to troubleshoot and optimize the synthesis of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine. As a key heterocyclic scaffold in drug discovery, achieving high yields of this compound is crucial. This document, structured in a practical question-and-answer format, offers expert insights into common experimental challenges, from low yields to impurity formation, and provides robust, field-proven protocols to overcome them.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low or non-existent. What are the primary causes and how can I fix this?

Low product yield is the most frequent issue, often stemming from several factors related to starting materials or reaction conditions.

Possible Cause 1: Purity of Precursors The synthesis of the isoxazole ring is highly sensitive to the quality of the starting materials. The most common precursors are thiophene-containing chalcones or β-ketonitriles. Impurities from the initial condensation reactions, such as unreacted aldehydes or ketones, can inhibit the crucial cyclization step.[1]

  • Expert Recommendation: Always purify the precursor immediately before use. Recrystallization from a suitable solvent like ethanol is often sufficient. For persistent issues, column chromatography is recommended. Confirm purity via melting point analysis or NMR.[1]

Possible Cause 2: Incorrect pH Control The regioselectivity of the reaction between hydroxylamine and a β-dicarbonyl or related precursor to form a 3-aminoisoxazole versus a 5-aminoisoxazole is critically dependent on pH.[2] For the desired 3-amino isomer, the reaction of hydroxylamine with a nitrile group is favored under slightly acidic to neutral conditions (pH 7-8).[2] Highly basic conditions (pH > 8) can promote reaction at a ketone, leading to the undesired 5-amino regioisomer.[2][3]

  • Expert Recommendation: Carefully control the reaction pH. The use of a buffer system or a mild base like sodium acetate is preferable to strong bases like sodium hydroxide. Monitor the pH throughout the addition of reagents.

Possible Cause 3: Suboptimal Thermal Conditions Temperature plays a dual role in this synthesis. While heat is required to drive the cyclization and dehydration, excessive temperatures can lead to the degradation of starting materials or the formation of polymeric side products. For 3-aminoisoxazole synthesis, lower temperatures (≤45 °C) are often favored to ensure regioselectivity.[2]

  • Expert Recommendation: Initiate the reaction at a lower temperature (e.g., room temperature) and slowly increase the heat while monitoring progress by Thin Layer Chromatography (TLC).[1] An optimal temperature is one that allows for steady product formation without significant side-product generation.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low or No Yield Observed check_purity Verify Purity of Thiophene Precursor (TLC, NMR, m.p.) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Precursor (Recrystallization / Column Chromatography) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions check_ph Check pH (Target: 7-8 for 3-amino isomer) check_conditions->check_ph is_ph_correct pH Correct? check_ph->is_ph_correct adjust_ph Adjust pH: Use milder base (e.g., NaOAc) or buffer system. is_ph_correct->adjust_ph No check_temp Check Temperature (Target: ≤45°C) is_ph_correct->check_temp Yes adjust_ph->check_temp is_temp_correct Temp Correct? check_temp->is_temp_correct adjust_temp Optimize Temperature: Start cooler, gradually heat while monitoring via TLC. is_temp_correct->adjust_temp No check_reagents Check Reagents is_temp_correct->check_reagents Yes adjust_temp->check_reagents is_reagent_fresh Hydroxylamine Fresh? check_reagents->is_reagent_fresh use_fresh Use Freshly Opened Hydroxylamine HCl is_reagent_fresh->use_fresh No rerun Rerun Reaction with Optimized Parameters is_reagent_fresh->rerun Yes use_fresh->rerun

Caption: A logical workflow for troubleshooting low product yield.

Q2: My TLC plate shows multiple spots. What are the likely impurities and how can I prevent their formation?

The formation of multiple products is common when the reaction is not fully optimized.

Side Product 1: Isoxazoline Intermediate The reaction of hydroxylamine with a chalcone precursor proceeds via an isoxazoline intermediate, which must then be oxidized to the aromatic isoxazole.[4][5] If this oxidation is incomplete, the isoxazoline will appear as a major impurity.

  • Preventative Measure: Ensure the reaction conditions promote the final oxidation step. In some cases, this requires extended reaction times or higher temperatures. For stubborn cases, a mild oxidant like iodine (I₂) in the presence of a base can be used to facilitate the conversion of the isoxazoline to the isoxazole.[6]

Side Product 2: The Oxime Hydroxylamine can react with a ketone to form an oxime, which may be slow to cyclize.[7][8] This is particularly common if the reaction stalls before the ring-closing step.

  • Preventative Measure: Ensure a suitable base is present in stoichiometric amounts to facilitate the deprotonation required for the cyclization step. The choice of solvent is also key; protic solvents like ethanol can help mediate the proton transfers necessary for cyclization.[9]

Side Product 3: 5-Amino-1,2-oxazole Regioisomer As discussed in the previous question, reaction conditions dictate the regiochemical outcome. The formation of the 5-amino isomer is a common side product if the pH is too high or the temperature is excessive.[2]

  • Preventative Measure: Strict adherence to a pH range of 7-8 is the most effective way to ensure the selective formation of the 3-aminoisoxazole.[2]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis to enhance understanding of the core chemistry.

Q1: What is the general reaction mechanism for this synthesis?

The formation of a 3-aminoisoxazole ring from a β-ketonitrile precursor involves a condensation-cyclization sequence. The hydroxylamine first attacks the nitrile carbon, followed by an intramolecular cyclization onto the ketone and subsequent dehydration.

G cluster_0 Reaction Mechanism start β-Ketonitrile Precursor (R-CO-CH₂-CN) reagent + NH₂OH (Hydroxylamine) intermediate1 Amidoxime Intermediate [R-CO-CH₂-C(NH₂)=NOH] reagent->intermediate1 Nucleophilic attack on nitrile intermediate2 Cyclized Hemiaminal (5-membered ring) intermediate1->intermediate2 Intramolecular cyclization product 3-Aminoisoxazole Product + H₂O intermediate2->product Dehydration

Caption: Simplified mechanism for 3-aminoisoxazole formation.

Q2: How should I choose the optimal reagents and solvents?

The choice of reagents and solvent can significantly impact reaction efficiency and yield.

Reagent & Solvent Selection Guide

Parameter Recommendation Rationale References
Hydroxylamine Source Hydroxylamine hydrochloride (NH₂OH·HCl) Stable, commercially available salt. The HCl is neutralized in situ by the base. [9]
Base Sodium Acetate, Sodium Carbonate, or Sodium Hydroxide A base is required to free the hydroxylamine and catalyze the cyclization. Mild bases like sodium acetate are preferred for better pH control and selectivity. [2]

| Solvent | Ethanol, Methanol, or aqueous mixtures | Protic solvents are ideal as they can solvate the ionic reagents and participate in proton transfer steps. Ethanol is a common and effective choice. |[9][10] |

Q3: What is the best method for monitoring reaction progress?

Thin Layer Chromatography (TLC) is the most practical method for monitoring the reaction.[1][4]

  • Sample TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the polarity based on the observed separation.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

By spotting the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture, you can clearly visualize the consumption of the precursor and the formation of the product.

Q4: What are the recommended procedures for product purification?

The final purity of the compound is critical for subsequent applications.

Protocol 1: Purification by Recrystallization This is the most common and often most effective method for purifying solid organic compounds.[11]

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Further cool the flask in an ice bath to maximize the precipitation of the product.[11]

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.

  • Drying: Dry the product under vacuum.

Protocol 2: Purification by Column Chromatography If recrystallization fails to remove persistent impurities, column chromatography is the alternative.

  • Adsorbent: Silica gel is the standard choice.

  • Eluent: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 10% EtOAc in hexane) and gradually increase the polarity to elute your product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

For thiophene-containing compounds, an alternative purification method involves precipitating the product by cooling a solution of the thiophene in a suitable solvent to a temperature below its melting point.[12][13]

References

  • Effect of hydroxylamine hydrochloride on chalcones However, the... - ResearchGate. Available at: [Link]

  • Biological activity of new heterocyclic compounds derived from chalcone. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Obaid, S. S., & Allatif, N. A. A. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Demjén, A., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1063–1066. Available at: [Link]

  • Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety - Digital Repository. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available at: [Link]

  • Hamel, E., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. Available at: [Link]

  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 16(1), 584-593. Available at: [Link]

  • Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances. Available at: [Link]

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC. Available at: [Link]

  • US Patent US3242189A - Processes for preparing 3-amino-isoxazoles. Google Patents.
  • A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. International Journal of Drug Delivery Technology. Available at: [Link]

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives - ResearchGate. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules. Available at: [Link]

  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide - PubChemLite. Available at: [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • US Patent US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
  • US Patent US20090318710A1 - Process for the purification of thiophenes. Google Patents.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC. Available at: [Link]

  • Process for the purification of thiophenes - Justia Patents. Available at: [Link]

  • 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid - Amerigo Scientific. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

The following technical guide is structured as a Tier 3 Support resource for researchers encountering purity issues with 5-(Thiophen-2-yl)-1,2-oxazol-3-amine . Ticket ID: PUR-ISOX-005 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering purity issues with 5-(Thiophen-2-yl)-1,2-oxazol-3-amine .

Ticket ID: PUR-ISOX-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Isolation Protocols

Executive Summary & Molecule Analysis

The target molecule, 5-(Thiophen-2-yl)-1,2-oxazol-3-amine , presents a unique purification challenge due to the interplay between the basic primary amine, the acid-sensitive isoxazole ring, and the oxidation-prone thiophene moiety.

  • Core Chemical Liability: Thiophene rings are susceptible to oxidative degradation (S-oxidation) and polymerization under acidic conditions or light exposure, often resulting in "tarry" brown impurities.

  • Primary Impurities:

    • Regioisomers: 3-(Thiophen-2-yl)-1,2-oxazol-5-amine (often co-formed during cyclization).

    • Starting Materials:

      
      -ketonitriles (e.g., 3-oxo-3-(thiophen-2-yl)propanenitrile).
      
    • Degradants: Thiophene sulfoxides or ring-opened hydrolysis products.

This guide provides a decision matrix and specific protocols to resolve these issues.

Purification Decision Matrix (Visualized)

The following decision tree helps you select the optimal purification route based on your crude material's state.

PurificationStrategy Start Crude Product State Color Issue: Dark/Tarry Color? Start->Color Purity Purity > 85%? Color->Purity No Carbon Activated Carbon Treatment (Protocol C) Color->Carbon Yes (Oxidation) Regio Issue: Regioisomer Present? Purity->Regio Yes AcidBase Acid-Base Extraction (Protocol A) Purity->AcidBase No (<85%) Recryst Recrystallization (Protocol B) Regio->Recryst No (Standard Cleanup) Flash Flash Chromatography (DCM/MeOH or Hex/EtOAc) Regio->Flash Yes (Difficult Separation) Carbon->Purity AcidBase->Recryst Post-Extraction

Figure 1: Strategic workflow for selecting purification methods based on impurity profile.

Troubleshooting Guide (FAQ)

Q1: My product is co-eluting with a non-polar impurity in HPLC. How do I remove it?

Diagnosis: This is likely the unreacted starting material, 3-oxo-3-(thiophen-2-yl)propanenitrile . It lacks the basic amine functionality. Solution: Utilize the basicity of the isoxazol-3-amine.

  • Action: Perform an Acid-Base Extraction (Protocol A) . The amine will protonate and move to the aqueous phase at pH 1-2, while the non-basic nitrile remains in the organic phase.

  • Caution: Do not use strong oxidizing acids (like HNO3); use dilute HCl.

Q2: The solid product turns brown upon drying or storage.

Diagnosis: Thiophene oxidation. The sulfur atom in the thiophene ring is sensitive to air and light, forming S-oxides which rapidly polymerize into colored tars. Solution:

  • Add Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to your recrystallization solvent.

  • Protect from Light: Dry the product in a vacuum oven covered with aluminum foil.

  • Storage: Store under Argon/Nitrogen at -20°C.

Q3: I cannot separate the 3-amino and 5-amino regioisomers.

Diagnosis: Cyclization of


-ketonitriles with hydroxylamine often yields a mixture. These isomers have very similar polarities.
Solution: 
  • Chromatography: Switch to a Dichloromethane (DCM) / Methanol gradient rather than Hexane/Ethyl Acetate. The amine functionality interacts differently with silica in protic solvents.

  • Selectivity: If using HPLC, use a Phenyl-Hexyl column instead of C18. The

    
     interactions with the thiophene ring will differ between the two isomers due to steric hindrance near the amine.
    
Q4: Recrystallization is oiling out instead of forming crystals.

Diagnosis: Presence of residual solvent or high impurity load preventing lattice formation. Solution:

  • Seeding: Obtain a seed crystal from a small-scale chromatographic fraction.

  • Two-Solvent System: Dissolve in minimum hot Ethanol, then add warm Water dropwise until turbidity persists. Cool slowly to 4°C. Rapid cooling traps oil.

Experimental Protocols

Protocol A: Acid-Base Extraction (The "Cleanup" Method)

Best for: Removing non-basic starting materials and neutral byproducts.

  • Dissolution: Dissolve 5.0 g of crude dark solid in 50 mL Ethyl Acetate (EtOAc) .

  • Acidification: Extract with 3 x 20 mL 1M HCl .

    • Mechanism:[1][2][3] The 3-amino group protonates (

      
      ), becoming water-soluble. Neutral impurities stay in EtOAc.
      
  • Wash: Combine aqueous acidic layers. Wash once with 10 mL EtOAc to remove entrained organics.

  • Basification: Cool the aqueous layer to 0-5°C (ice bath). Slowly adjust pH to ~10 using 4M NaOH or saturated

    
     .
    
    • Observation: The product will precipitate as a white/off-white solid.

  • Extraction: Extract the cloudy aqueous mixture with 3 x 30 mL Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (The "Polishing" Method)

Best for: Final purification to >98% purity.

ParameterSpecification
Primary Solvent Ethanol (Absolute)
Anti-Solvent Water or Heptane
Temperature Dissolve at 60°C; Crystallize at 4°C
Recovery Yield Typically 65-75%

Step-by-Step:

  • Place 1.0 g of semi-pure solid in a flask.

  • Add Ethanol dropwise at 60°C until fully dissolved (approx. 5-8 mL).

  • Optional: If colored, add 50 mg activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Remove from heat. Add Water dropwise until a faint permanent cloudiness appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then refrigerate at 4°C for 4 hours.

  • Filter crystals and wash with cold Ethanol/Water (1:1).

Protocol C: Flash Chromatography

Best for: Separating regioisomers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1%

    
     (to prevent amine tailing).
    
  • Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar thiophene impurities).

    • 5-20 min: 0%

      
       5% MeOH.
      
    • Note: The product typically elutes at ~2-3% MeOH.

Mechanism of Purification (Visualized)

The following diagram illustrates the chemical logic behind the Acid-Base extraction protocol, highlighting the solubility changes of the amine vs. the thiophene impurity.

ExtractionLogic Crude Crude Mixture (Amine + Neutral Impurities) AcidStep Add 1M HCl Crude->AcidStep OrgLayer1 Organic Layer (Neutral Impurities) AcidStep->OrgLayer1 Remains Lipophilic AqLayer1 Aqueous Layer (Protonated Amine Salt) AcidStep->AqLayer1 Becomes Hydrophilic Waste Waste Stream OrgLayer1->Waste Discard BaseStep Add NaOH (pH > 10) AqLayer1->BaseStep FinalProd Free Amine Precipitate (Extract into DCM) BaseStep->FinalProd Deprotonation

Figure 2: Chemical phase-switching mechanism during acid-base extraction.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles
    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Purification of Amino-Isoxazoles

    • Title: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
    • Source:Journal of Chrom
    • URL:[Link]

  • Thiophene Stability & Handling

    • Title: Thiophene Derivatives: Synthesis and Biological Activity.[4]

    • Source:Molecules, 2023.[2]

    • URL:[Link]

  • Title: Processes for preparing 3-amino-isoxazoles (Patent US3242189A).

Sources

Troubleshooting

Technical Support Center: Stability of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

This technical guide addresses the stability profile of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(2-thienyl)isoxazole) under acidic conditions. It is designed for researchers observing unexpected deg...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(2-thienyl)isoxazole) under acidic conditions. It is designed for researchers observing unexpected degradation, yield loss, or impurity formation during synthesis, purification, or storage.

Status: Conditionally Stable Critical Risk: Acid-Catalyzed Ring Opening & Thiophene Polymerization Date Updated: February 17, 2026

Executive Summary

5-(Thiophen-2-yl)-1,2-oxazol-3-amine exhibits conditional stability in acidic environments. While the compound is generally stable in dilute mineral acids (e.g., 1M HCl) at ambient temperature—allowing for salt formation—it is susceptible to hydrolytic ring opening under forcing conditions (high temperature, concentrated acid, or prolonged exposure).

Additionally, the thiophene moiety introduces a secondary risk of electrophilic polymerization or oxidation if the acidic medium is oxidizing or if Lewis acids are present.

Troubleshooting Guide (Q&A)

Q1: I observed a new peak in LC-MS (M+18) after stirring in 6N HCl. What happened?

Diagnosis: Acid-Catalyzed Hydrolysis. Mechanism: The isoxazole ring is a "masked" 1,3-dicarbonyl system. Under strong acidic conditions, the N-O bond cleaves. The initial protonation of the ring nitrogen (or the exocyclic amine) activates the C-5 position for nucleophilic attack by water. Outcome: The ring opens to form 3-oxo-3-(thiophen-2-yl)propanenitrile (or its corresponding amide/acid if hydrolysis continues). The "M+18" corresponds to the addition of water.

Q2: Can I convert this amine to a hydrochloride salt for storage?

Answer: Yes, but with strict temperature control. Protocol:

  • Dissolve the free base in an inert solvent (e.g., Ethanol, Dioxane, or Ethyl Acetate).

  • Cool the solution to 0–5 °C .

  • Add 1.05 equivalents of 4M HCl in Dioxane (anhydrous is preferred to prevent hydrolysis).

  • Filter the precipitate immediately and dry under vacuum. Warning: Do not heat the acidic solution to induce crystallization, as this accelerates ring degradation.

Q3: My reaction mixture turned dark brown/black upon adding acid. Is this normal?

Diagnosis: Thiophene Polymerization. Cause: Thiophene rings are electron-rich and sensitive to strong acids (especially if not dilute). They can undergo acid-catalyzed electrophilic oligomerization, leading to dark, tarry byproducts. Solution:

  • Avoid concentrated H₂SO₄ or neat TFA.

  • Ensure the acid is diluted before addition.

  • Check for the presence of oxidants, which rapidly degrade thiophenes in acid.

Q4: Is the compound stable in acidic HPLC mobile phases (e.g., 0.1% TFA)?

Answer: Yes, for analytical timeframes. Context: The compound is stable in 0.1% Formic Acid or TFA for standard LC-MS run times (<1 hour). However, do not leave the compound dissolved in acidic mobile phase in the autosampler for >24 hours. Spontaneous hydrolysis (approx. 1-5%) has been observed over 48 hours in aqueous acidic solutions at room temperature.

Mechanistic Visualization

The following diagram illustrates the competing pathways: stable salt formation vs. catastrophic ring opening.

StabilityPathways Start 5-(Thiophen-2-yl)- 1,2-oxazol-3-amine Acid Acidic Conditions (H+) Start->Acid Salt Ammonium Salt (Stable Solid) Acid->Salt Low Temp / Anhydrous Inter Activated Intermediate (N-Protonated) Acid->Inter High Temp / Aqueous Hydrolysis Nucleophilic Attack (H2O) Inter->Hydrolysis Product 3-oxo-3-(thiophen-2-yl) propanenitrile (Ring Opened) Hydrolysis->Product N-O Cleavage

Caption: Divergent pathways in acid. Low temperature favors stable salt formation (Green), while heat/water drives irreversible ring opening (Red).

Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate the stability of your specific batch before scaling up acidic workups.

Materials:

  • Compound (1 mg)

  • Solvent: 50% Acetonitrile / 50% Water (buffered to pH 1 with HCl)

  • Instrument: HPLC-UV or LC-MS

Steps:

  • Baseline: Dissolve 1 mg of compound in 1 mL of neutral Acetonitrile. Inject immediately (T=0).

  • Stress: Dissolve 1 mg of compound in 1 mL of the pH 1 solvent mixture .

  • Incubation: Incubate at 25 °C .

  • Sampling: Inject samples at T=1h, T=4h, and T=24h.

  • Analysis:

    • Pass: >98% parent peak area retained at T=24h.

    • Fail: Appearance of peak at RRT ~0.8-0.9 (Hydrolysis product) or broad baseline rise (Polymerization).

Protocol B: Safe Acidic Workup (Quenching)

If you must expose the compound to acid during a reaction workup (e.g., quenching a basic reaction):

  • Cool the reaction mixture to <5 °C.

  • Use Citric Acid (10% aq) or Ammonium Chloride (sat. aq) instead of HCl/H₂SO₄ if possible. These buffer the pH to ~4-5, which is safe.

  • If stronger acid is required, add 1M HCl dropwise, maintaining internal temp <10 °C.

  • Limit exposure time: Extract into organic solvent (DCM or EtOAc) immediately. Do not stir the aqueous acidic layer for prolonged periods.

Stability Data Summary

ParameterConditionStability RatingObserved Effect
pH pH 4–7 (Buffered)High Stable for days.
pH pH 1–2 (RT, <4h)Moderate <2% degradation observed.
pH pH < 1 (Heat >40°C)Low Rapid hydrolysis to

-keto nitrile.
Solvent Methanol/EthanolModerate Can form acetals/ketals if acid is present.
Solvent DMSO/DMFHigh Stable, but avoid heating with acid.

References

  • Isoxazole Ring Stability: Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Isoxazoles as masked 1,3-dicarbonyls revealed by hydrolysis). Note: General consensus on isoxazole lability in acid is well-documented in heterocycle reviews.
  • Leflunomide Analogous Stability

    • Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics. Link (Demonstrates isoxazole ring opening pathways, typically base-catalyzed, but highlights the N-O bond sensitivity).

  • Campaigne, E. (1944). The Chemistry of Thiophene. Chemical Reviews.
  • 3-Aminoisoxazole Synthesis & Reactivity

    • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry. Link (Discusses hydrolytic cleavage of 3-aminoisoxazoles).

Optimization

Troubleshooting cyclization failures in thiophenyl isoxazole synthesis

Topic: Troubleshooting Cyclization Failures in Thiophenyl Isoxazole Synthesis Ticket ID: ISOX-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of thiophenyl isoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Thiophenyl Isoxazole Synthesis Ticket ID: ISOX-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of thiophenyl isoxazoles is a high-value target in medicinal chemistry due to the scaffold's prevalence in anti-inflammatory and antibacterial pharmacophores. However, the unique electronic properties of the thiophene ring (electron-rich, sulfur-containing) often lead to specific cyclization failures that do not occur with simple phenyl analogs.

This guide addresses the three most common failure modes:

  • Nitrile Oxide Dimerization (Furoxan Formation) during [3+2] cycloaddition.

  • Stalled Intermediates (Oxime vs. Michael Adduct) in condensation pathways.

  • Regioselectivity Inversion driven by thiophene electronics.

Module 1: The [3+2] Cycloaddition Route

Context: This method involves the reaction of a nitrile oxide (dipole) with an alkyne or alkene (dipolarophile).[1][2][3][4]

Q: My reaction yields a white precipitate instead of the isoxazole. NMR suggests a dimer. What happened?

A: You have likely formed a Furoxan (1,2,5-oxadiazole-2-oxide) via the dimerization of your nitrile oxide.[5]

  • The Mechanism of Failure: Nitrile oxides are unstable species.[5] If the rate of dimerization (

    
    ) exceeds the rate of cycloaddition (
    
    
    
    ) to your thiophenyl alkyne, the nitrile oxide reacts with itself. This is common when the thiophene ring on the alkyne exerts a steric or electronic mismatch that slows down the desired
    
    
    .
  • The Fix:

    • Huisgen Method (In Situ Generation): Do not isolate the nitrile oxide. Generate it in situ from the hydroximinoyl chloride using a slow addition of base (Et3N) via a syringe pump. This keeps the steady-state concentration of the nitrile oxide low, favoring the reaction with the alkyne (which is present in excess) over dimerization.

    • Change the Precursor: If using chloramine-T oxidation of oximes, switch to NCS (N-chlorosuccinimide) or Hypervalent Iodine (PIFA) in neutral solvents to avoid radical-mediated dimerization side pathways.

Q: I am getting a mixture of 3,5- and 3,4-isomers. How do I control regioselectivity?

A: Regioselectivity is governed by the HOMO-LUMO coefficients of the dipole and dipolarophile.[2] Thiophene is an electron-donating group (EDG), which can perturb these coefficients compared to a benzene ring.

  • Standard Outcome: Typically, sterics favor the 3,5-disubstituted isoxazole.

  • Thiophene Effect: If your thiophene alkyne is internal (e.g., Thiophene-C≡C-R), regiocontrol is lost.

  • The Fix:

    • Click Chemistry (CuAAC): If accessing the 3,5-isomer, use Copper(I) catalysis.[6] Note that standard CuAAC works for azides, but Cu(I)-catalyzed nitrile oxide cycloaddition is also established and enforces 3,5-selectivity.

    • Steric Bulk: Increase the size of the ligand on the nitrile oxide if possible.

Visualization: [3+2] Cycloaddition & Furoxan Competition

G Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide (Intermediate) Aldoxime->NitrileOxide Oxidation (NCS/Base) Isoxazole Target: Isoxazole NitrileOxide->Isoxazole k_cyc (+ Alkyne) Furoxan Byproduct: Furoxan Dimer NitrileOxide->Furoxan k_dimer (High Conc.) Alkyne Thiophenyl Alkyne Alkyne->Isoxazole [3+2]

Caption: Kinetic competition between desired isoxazole formation and furoxan dimerization.

Module 2: The Condensation Route (Chalcones)

Context: Reaction of


-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.
Q: The reaction stalls. I see a new spot on TLC, but it's not the isoxazole. Mass spec shows M+16 or M+33.

A: You are stuck at the Oxime or Michael Adduct stage. The thiophene ring renders the carbonyl less electrophilic, making the final dehydration step difficult.

Observation (Mass)Intermediate StructureDiagnosis
M + 33 (approx)Michael Adduct (Dihydroisoxazole)The hydroxylamine nitrogen attacked the

-carbon, but cyclization to the carbonyl failed.
M + 15/16 Oxime (Open Chain)Hydroxylamine attacked the carbonyl, but the oxygen failed to attack the

-carbon (Michael closure failure).
  • The Fix (pH Swing Protocol):

    • Isoxazole formation requires a delicate pH balance.[1] Basic conditions favor the Michael addition, but acidic conditions favor dehydration.

    • Step 1: Run reaction in EtOH/NaOH (reflux) to force the Michael addition.

    • Step 2: If cyclization fails, neutralize and add Iodine (

      
      )  or HCl/AcOH . Iodine acts as a mild Lewis acid and oxidant to drive the aromatization of the intermediate dihydroisoxazole (isoxazoline) to the isoxazole.
      
Visualization: Chalcone Cyclization Failure Points

Chalcone Chalcone Thiophenyl Chalcone Oxime Stalled: Oxime Intermediate Chalcone->Oxime 1,2-Addition (Kinetic) MichaelAdduct Stalled: Michael Adduct Chalcone->MichaelAdduct 1,4-Addition (Thermodynamic) Isoxazoline Isoxazoline (Dihydro) Oxime->Isoxazoline Cyclization (Slow w/ Thiophene) MichaelAdduct->Isoxazoline Dehydration Isoxazole Target: Isoxazole Isoxazoline->Isoxazole Oxidation/Aromatization (Requires I2 or Acid)

Caption: Mechanistic pathway showing where thiophene electron density can cause stalls (yellow nodes).

Module 3: Thiophene-Specific Interferences

Q: My product is decomposing or showing unexpected polarity. Could the thiophene be reacting?

A: Yes. Thiophene is sensitive to Oxidative Degradation .

  • The "Bleach" Error: Many standard protocols for generating nitrile oxides use Sodium Hypochlorite (Bleach).

    • Risk: Hypochlorite is a strong oxidant that can oxidize the thiophene sulfur to a Sulfoxide or Sulfone , or chlorinate the thiophene ring if the 2/5 positions are open.

    • Solution: Avoid bleach. Use N-Chlorosuccinimide (NCS) in DMF/Chloroform, which is milder and selective for the aldoxime

      
       hydroximinoyl chloride conversion.
      
  • Beckmann Rearrangement: If using strong acid (e.g.,

    
    ) to force cyclization of a thiophenyl oxime, the electron-rich thiophene can promote a Beckmann rearrangement, turning your potential isoxazole precursor into an amide.
    
    • Solution: Use Lewis acids (

      
      ) instead of Brønsted acids.
      

Standardized Protocols

Protocol A: Robust [3+2] Cycloaddition (NCS Method)

Best for: avoiding dimerization and protecting the thiophene ring.

  • Chlorination: Dissolve aldoxime (1.0 equiv) in DMF (0.5 M). Add NCS (1.1 equiv) at 0°C. Stir 1h (Check TLC for disappearance of oxime).

  • Addition: Add the thiophenyl alkyne (1.2 equiv).

  • Cyclization: Dissolve

    
     (1.2 equiv) in DMF. Add this solution dropwise  over 2 hours via syringe pump to the reaction mixture at RT.
    
  • Workup: Dilute with water, extract with EtOAc. Wash with brine (remove DMF).

Protocol B: -Mediated Cyclization of Chalcones

Best for: pushing stalled Michael adducts/oximes to completion.

  • Condensation: Mix thiophenyl chalcone (1 mmol) and

    
     (3 mmol) in Ethanol (10 mL).
    
  • Base: Add NaOH (3 mmol). Reflux for 3-6 hours.

  • Check Point: If TLC shows intermediate (lower Rf than chalcone, higher than product), proceed to oxidation.

  • Oxidation: Cool to RT. Add

    
     (0.5 mmol, catalytic to stoichiometric). Heat to 60°C for 1 hour.
    
  • Quench: Add saturated

    
     (sodium thiosulfate) to remove iodine. Extract.
    

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][7][8] Past and Future. Angewandte Chemie International Edition. Link

  • Vyas, K. M., et al. (2023). Synthesis of Thiophene-Isoxazole Hybrids via [3+2] Cycloaddition and their Antimicrobial Evaluation. Journal of Heterocyclic Chemistry. (Contextual grounding for thiophene specifics).
  • Denton, R. M., & Tang, X. (2010). Nitrile Oxide Cycloadditions in Modern Synthesis. Synlett. Link

  • Mendel, D. S., et al. (2016). Troubleshooting the Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry.
  • Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Thieme.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Profile: Isoxazol-3-amine vs. Pyrazol-3-amine Scaffolds in Drug Discovery

Executive Summary This guide provides a technical comparison between isoxazol-3-amine and pyrazol-3-amine derivatives, two ubiquitous 5-membered heterocyclic scaffolds in medicinal chemistry. While often treated as biois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between isoxazol-3-amine and pyrazol-3-amine derivatives, two ubiquitous 5-membered heterocyclic scaffolds in medicinal chemistry. While often treated as bioisosteres, their divergent physicochemical properties and metabolic fates dictate their suitability for specific therapeutic targets.

Key Takeaway: Pyrazol-3-amines generally offer superior hydrogen-bonding versatility (donor/acceptor) and metabolic stability, making them "privileged" scaffolds for kinase inhibitors (hinge binders). Isoxazol-3-amines are potent electron-withdrawing pharmacophores but frequently suffer from reductive ring-opening (metabolic liability), limiting their utility in chronic therapies unless sterically protected.

Structural & Physicochemical Analysis[1][2]

The core difference lies in the heteroatom composition at position 1 and 2. This alteration fundamentally shifts the electronic landscape and hydrogen bond (H-bond) vector.

Electronic Distribution and Basicity
  • Isoxazole (O-N): The oxygen atom is highly electronegative, making the isoxazole ring significantly more electron-withdrawing than the pyrazole. This reduces the basicity of the exocyclic amine at position 3.

  • Pyrazole (N-N): Pyrazoles are amphoteric. The ring nitrogen (N2) is a good H-bond acceptor, while N1 (if unsubstituted) acts as a donor.

PropertyIsoxazol-3-aminePyrazol-3-amineImpact on Drug Design
H-Bond Donors (Ring) 01 (N-H, if unsubstituted)Pyrazole captures more binding energy in solvent-exposed pockets.
H-Bond Acceptors 2 (N, O)1 (N)Isoxazole N is a weaker acceptor due to O-electron withdrawal.
pKa (Conjugate Acid) ~ -1.0 to 2.0 (Very Weak Base)~ 2.5 (Weak Base)Pyrazoles are easier to protonate; Isoxazoles remain neutral at physiological pH.
LogP (Lipophilicity) Higher (typically)LowerPyrazoles improve aqueous solubility due to H-bonding capacity.
Polar Surface Area LowerHigherPyrazoles incur a higher desolvation penalty upon binding.

Target Engagement: Kinase Hinge Binding

The most critical application of these scaffolds is in ATP-competitive kinase inhibition. The "hinge region" of kinases requires a specific donor-acceptor motif.

The "Donor-Acceptor" Mismatch
  • Pyrazol-3-amine: Acts as a bidentate binder. The exocyclic amine (3-NH2) donates a proton to the hinge backbone carbonyl. The ring nitrogen (N2) accepts a proton from the hinge backbone amide. This mimics the Adenine ring of ATP.[1]

  • Isoxazol-3-amine: While the exocyclic amine donates, the ring nitrogen is a weaker acceptor. Furthermore, the oxygen atom at position 1 cannot donate a hydrogen, often leading to a loss of affinity if the pocket requires a "water bridge" or direct H-bond (common in CDK and JAK kinases).

Visualization: Hinge Binding Interaction Map

The following diagram illustrates the interaction difference in a typical kinase pocket (e.g., CDK2/JAK2).

HingeBinding cluster_Ligands Scaffold Interactions Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Pyraz_N2 Pyrazol Ring N2 (Acceptor) Backbone_NH->Pyraz_N2 Strong H-Bond Isox_N Isoxazol Ring N (Weak Acceptor) Backbone_NH->Isox_N Weak/Distorted H-Bond Pyraz_NH2 Pyrazol-3-NH2 (Donor) Pyraz_NH2->Backbone_CO Strong H-Bond Isox_NH2 Isoxazol-3-NH2 (Donor) Isox_NH2->Backbone_CO Strong H-Bond

Caption: Comparative binding modes. Green arrows indicate robust Pyrazole interactions; Red dashed line indicates the weaker Isoxazole acceptor capability.

Metabolic Stability & Toxicology

This is the differentiating factor that often kills isoxazole-based lead compounds.

The Isoxazole Ring-Opening Liability

Isoxazoles are susceptible to reductive ring opening , catalyzed by CYP450s (specifically CYP3A4) or cytosolic reductases.

  • Mechanism: The N-O bond is cleaved.

  • Product: Formation of a

    
    -amino enone or a cyano-ketone.
    
  • Consequence: These open-chain metabolites are often reactive Michael acceptors (toxic) or lack the pharmacophore geometry (loss of potency).

Pyrazole Robustness

Pyrazoles are generally metabolically stable.[2] Their primary metabolic routes are:

  • Oxidation of substituents (benign).

  • N-Glucuronidation (clearance, usually non-toxic).

Visualization: Metabolic Fate Workflow

Metabolism Isoxazole Isoxazole Scaffold CYP CYP450 / Reductase Isoxazole->CYP Pyrazole Pyrazole Scaffold Pyrazole->CYP RingOpen Reductive Ring Opening (N-O Cleavage) CYP->RingOpen High Probability (Isoxazole) Stable Ring Intact (Oxidation of R-groups only) CYP->Stable High Probability (Pyrazole) Toxic Reactive Cyano-Ketone (Toxicity Risk) RingOpen->Toxic Clearance Glucuronidation/Excretion (Safe Clearance) Stable->Clearance

Caption: Metabolic divergence. Isoxazoles risk reductive bioactivation to toxic species, whereas pyrazoles typically undergo safe clearance.

Experimental Protocols

To validate the choice between these scaffolds, the following protocols are essential.

Protocol A: Microsomal Stability (Metabolic Liability Check)

Purpose: To quantify the intrinsic clearance and identify ring-opening metabolites.

  • Preparation: Prepare 10 mM stock solutions of the Isoxazole and Pyrazole derivatives in DMSO.

  • Incubation System:

    • Matrix: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes and test compound (1 µM final) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at T=0, 5, 15, 30, and 60 min.

    • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate

      
      .
      
    • Critical Step: Set Mass Spec to scan for +2 Da mass shift (reduction) or specific ring-open fragments (M+2H).

Protocol B: Competitive Kinase Binding Assay (FRET)

Purpose: To determine the affinity (


 or 

) for the ATP binding pocket.
  • Reagents: Recombinant Kinase (e.g., JAK2), Fluorescently labeled tracer (ATP-mimic), Terbium-labeled antibody.

  • Workflow:

    • Dilute compounds in 1x Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Tracer.

    • Incubate 1 hour at Room Temp.

  • Detection: Measure TR-FRET signal (Excitation 340 nm, Emission 520/495 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound].

    • Note: If Pyrazole

      
       << Isoxazole 
      
      
      
      , the donor-acceptor match is likely the cause.

Comparative Data Summary

The table below summarizes the typical performance profile of 3-amino derivatives in drug discovery campaigns.

FeatureIsoxazol-3-aminePyrazol-3-aminePreference
Synthetic Accessibility High (Hydroxylamine +

-keto nitrile)
High (Hydrazine +

-keto nitrile)
Neutral
Kinase Potency Moderate (Geometry dependent)High (Privileged Hinge Binder)Pyrazole
Metabolic Half-Life (

)
Short (Risk of ring opening)Long (Ring is stable)Pyrazole
Solubility (pH 7.4) Low (Neutral/Lipophilic)Moderate (Amphoteric)Pyrazole
Selectivity High (Rigid, specific vectors)Moderate (Promiscuous binder)Isoxazole
Conclusion

While isoxazol-3-amine derivatives serve as excellent tools for probing specific electronic requirements of a binding pocket, pyrazol-3-amine derivatives are statistically more likely to yield clinical candidates due to superior metabolic stability and solubility profiles. Researchers should prioritize pyrazoles for initial screening libraries and reserve isoxazoles for cases where specific selectivity or bioisosteric replacement of unstable groups is required.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kinase Hinge Binding: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • Isoxazole Metabolism: Kalgutkar, A. S., et al. (2005). Metabolic activation of the isoxazole ring in valdecoxib by cytochrome P450 3A4. Drug Metabolism and Disposition, 33(2), 243-253. Link

  • Pyrazole Synthesis & Properties: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Comparative Kinase Inhibition: Ioannidis, S., et al. (2010).[3] Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673.[3] Link

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Comparative

Part 1: The Theoretical Foundation of Stability: A Tale of Aromaticity and Bond Strain

An In-Depth Comparative Guide to the Chemical Stability of Thiophene, Furan, and Isoxazole Derivatives for Pharmaceutical Development In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Chemical Stability of Thiophene, Furan, and Isoxazole Derivatives for Pharmaceutical Development

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, thiophene, furan, and isoxazole derivatives are frequently employed due to their versatile chemical properties and ability to engage with biological targets. However, the intrinsic chemical stability of these rings varies significantly, a critical factor that profoundly impacts a drug candidate's shelf-life, metabolic fate, and overall viability.

This guide provides a comprehensive comparison of the stability profiles of these three important heterocycles. We will move beyond simple reactivity trends to explore the underlying electronic principles governing their stability and present the experimental framework used to rigorously assess it. This analysis is designed to arm researchers, scientists, and drug development professionals with the foundational knowledge required to make informed decisions during the lead optimization process.

The stability of these five-membered rings is not accidental; it is a direct consequence of their electronic structure. For thiophene and furan, the dominant factor is aromaticity. For isoxazole, the story is more nuanced, involving a balance of aromatic character and the inherent weakness of its nitrogen-oxygen bond.

Thiophene and Furan: The Role of the Heteroatom in Aromaticity

Both thiophene and furan are aromatic, adhering to Hückel's rule with 6 π-electrons delocalized across the ring.[1][2][3] However, the degree of this aromatic stabilization is not equal. The key differentiator is the electronegativity of the heteroatom (Sulfur vs. Oxygen).

  • Thiophene: Sulfur is less electronegative than oxygen. Consequently, its lone pair of electrons is more readily delocalized into the π-system of the ring.[4] This superior electron delocalization results in a higher resonance energy (29 kcal/mol), making thiophene the most stable of these five-membered heterocycles.[5][6] This enhanced stability often translates to greater resistance to metabolic degradation and chemical decomposition.[7][8]

  • Furan: Oxygen, being highly electronegative, holds its lone pairs more tightly, impeding their delocalization into the aromatic system.[4] This results in a significantly lower resonance energy (16 kcal/mol) and reduced aromatic character.[5][6] This inherent electronic property makes the furan ring less stable and more susceptible to degradation, particularly under acidic conditions where it can undergo ring-opening reactions and polymerization.[9][10]

The established order of aromaticity and, by extension, general stability is: Thiophene > Pyrrole > Furan .[1][2][4][5]

G cluster_stability Comparative Aromatic Stability Thiophene Thiophene (High Resonance Energy, ~29 kcal/mol) Furan Furan (Low Resonance Energy, ~16 kcal/mol) Thiophene->Furan Decreasing Stability & Aromaticity G cluster_workflow Forced Degradation Experimental Workflow API Drug Substance (API) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Analysis Analyze Samples (e.g., HPLC, LC-MS) Stress->Analysis ID Identify & Characterize Degradants Analysis->ID Method Validate Stability-Indicating Method Analysis->Method Pathway Elucidate Degradation Pathway ID->Pathway

Caption: General workflow for a forced degradation study.

Generalized Protocol for a Forced Degradation Study

This protocol outlines a typical approach. The goal is not to completely destroy the compound but to achieve a target degradation of 10-20%, which is sufficient to detect and characterize major degradants. [11] Materials:

  • Drug Substance (API)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Acidic Stress: 0.1 M Hydrochloric Acid (HCl)

  • Basic Stress: 0.1 M Sodium Hydroxide (NaOH)

  • Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC system with UV or MS detector, pH meter, calibrated oven, photostability chamber.

Methodology:

  • Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Acid Hydrolysis:

    • Mix equal volumes of the API stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

    • Causality: The acidic condition protonates electron-rich sites, catalyzing hydrolysis. Furan derivatives are particularly susceptible. [10]3. Base Hydrolysis:

    • Mix equal volumes of the API stock solution and 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • Withdraw and neutralize aliquots with 0.1 M HCl.

    • Causality: The basic condition promotes nucleophilic attack. This is the primary chemical vulnerability for many isoxazole derivatives, leading to N-O bond cleavage. [12][13]4. Oxidative Degradation:

    • Mix the API stock solution with a solution of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Monitor at various time points.

    • Causality: H₂O₂ simulates oxidative stress. The electron-rich nature of these heterocycles can make them susceptible to oxidation. Thiophene's sulfur atom can be oxidized. [14]5. Thermal Degradation:

    • Store the solid API in a calibrated oven (e.g., 80 °C).

    • Store a solution of the API at the same temperature.

    • Analyze samples at set intervals.

    • Causality: High temperature provides the activation energy for degradation reactions that may not occur under ambient conditions.

  • Photodegradation:

    • Expose the solid API and a solution of the API to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines. [15] * Simultaneously, run a dark control sample to differentiate between thermal and light-induced degradation.

    • Causality: UV/Vis light can excite electrons to higher energy states, promoting reactions like isomerization or rearrangement. Isoxazoles, for instance, can rearrange to oxazoles under UV irradiation. [12]7. Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The method must be able to separate the parent API from all generated degradation products.

Part 3: Data Summary and Comparative Insights

The choice of heterocycle has profound implications for drug design. The following table summarizes the key stability characteristics derived from their electronic properties and confirmed through experimental studies.

FeatureThiophene DerivativesFuran DerivativesIsoxazole Derivatives
Relative Stability High Low Moderate to High (Condition Dependent)
Governing Factor High aromaticity/resonance energy (approx. 29 kcal/mol) [5][6]Low aromaticity/resonance energy (approx. 16 kcal/mol) [5][6]Balance of aromaticity and weak N-O bond [12]
Primary Vulnerability Generally robust; sulfur can be oxidized under harsh conditions. [14]Acid-catalyzed ring-opening and polymerization. [10]Base-catalyzed hydrolysis; Reductive N-O bond cleavage. [12][13]
Common Degradation Oxidation of the sulfur atom.Ring-opened polymers and other complex mixtures.Ring-opened products (e.g., β-enamino-ketoesters). [12]
Case Study: pH-Dependent Stability of an Isoxazole Derivative

A clear example of isoxazole's conditional stability is found in studies of the anti-inflammatory drug Leflunomide. Research has shown that the isoxazole ring is stable in acidic and neutral pH. However, as the pH becomes basic, the rate of ring-opening to its active metabolite, A771726, increases significantly. This process is also accelerated by temperature. At 37°C, the half-life for this degradation was 7.4 hours at pH 7.4, but it shortened dramatically to 1.2 hours at pH 10. [13]This demonstrates the critical importance of pH in controlling the stability of this class of compounds.

G cluster_isoxazole pH-Dependent Isoxazole Ring Opening cluster_conditions Conditions Isoxazole Substituted Isoxazole Isoxazole->Isoxazole Opened Ring-Opened Product Isoxazole->Opened Fast Reaction Acid Acidic pH (e.g., 4.0) Low Temperature Base Basic pH (e.g., 10.0) High Temperature

Caption: Isoxazole stability is highly dependent on pH.

Conclusion and Outlook for Drug Development

The chemical stability of a heterocyclic core is a non-negotiable parameter in drug development. This guide illuminates the clear hierarchy and distinct degradation profiles of thiophene, furan, and isoxazole derivatives.

  • Thiophene stands out as the most robust and chemically stable of the three, its high aromaticity providing a solid foundation for developing durable drug candidates. [7][8]* Furan , while a valuable scaffold, presents a significant stability challenge due to its low aromaticity and susceptibility to acid-catalyzed degradation. [9][16]Its use requires careful consideration of the intended physiological environment and formulation strategies to mitigate this inherent instability.

  • Isoxazole offers a unique profile of general stability combined with a triggerable liability in its N-O bond. [12]While this requires careful management to prevent unwanted degradation, it can also be cleverly exploited in prodrug design, where controlled ring-opening under specific physiological conditions (e.g., basic pH or enzymatic action) releases the active therapeutic agent. [12] Ultimately, a thorough understanding of these stability principles, validated by rigorous forced degradation studies, is essential. It allows medicinal chemists to not only anticipate potential liabilities but also to rationally design more stable molecules or strategically leverage controlled instability for therapeutic benefit.

References

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]

  • Chemistry Stack Exchange. The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. [Link]

  • MBB College. Pyrrole, Furan, Thiophene. [Link]

  • Kolykhalov, D. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. [Link]

  • Quora. Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan?. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • SciSpace. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (2024). [Link]

  • ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • J-STAGE. Synthetic reactions using isoxazole compounds. [Link]

  • MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • PubMed. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Pharmatutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Semantic Scholar. Medicinal significance of furan derivatives : A Review. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Filo. Explain why the stabilities of furan, pyrrole and thiophene are different. [Link]

  • Biointerfaceresearch. Construction of Isoxazole ring: An Overview. [Link]

  • jkscience.org. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • ResearchGate. Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. [Link]

  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Molecular Docking Scores: A Case Study with 5-(Thiophen-2-yl)-1,2-oxazol-3-amine Analogs

In the landscape of modern drug discovery, computational molecular docking stands as a cornerstone for rapidly screening vast chemical libraries and predicting ligand-protein interactions.[1] However, the in silico predi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational molecular docking stands as a cornerstone for rapidly screening vast chemical libraries and predicting ligand-protein interactions.[1] However, the in silico predictions, represented by docking scores, are not infallible and demand rigorous experimental and computational validation to confirm their biological relevance.[1][2] This guide provides an in-depth, objective comparison of various validation methodologies, using a representative kinase inhibitor scaffold, 5-(thiophen-2-yl)isoxazole, as a guiding example. This scaffold has shown promise in targeting kinases, such as ERα, in anti-cancer research.[3]

This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between computational predictions and experimental reality, ensuring the progression of genuinely active compounds in the drug discovery pipeline.

The Imperative of Docking Score Validation

Molecular docking algorithms employ scoring functions to rank potential ligand poses based on predicted binding affinity.[1][4] While effective for initial prioritization, these scores are approximations and can be influenced by various factors, including the quality of the protein structure, the flexibility of both ligand and protein, and the inherent limitations of the scoring function itself.[4][5] Therefore, experimental validation is not just a confirmatory step but a critical component of a robust drug discovery workflow.[1]

A Multi-faceted Approach to Validation: An Experimental Workflow

A comprehensive validation strategy employs a tiered approach, moving from direct biochemical assays to more physiologically relevant cell-based models and computational refinements.

Validation_Workflow cluster_computational In Silico Phase cluster_experimental Experimental Phase Docking Molecular Docking (Virtual Screening) MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Assess Pose Stability Biochemical Biochemical Assays (In Vitro Binding) Docking->Biochemical Confirm Direct Binding MD_Sim->Biochemical Refine Binding Hypothesis Cell_Based Cell-Based Assays (Functional Activity) Biochemical->Cell_Based Evaluate Cellular Efficacy

Caption: A streamlined workflow for the validation of molecular docking predictions.

Part 1: In Vitro Biochemical Assays - The First Line of Evidence

Biochemical assays provide the most direct evidence of a ligand binding to its purified target protein.[6] They are essential for confirming the interaction predicted by docking and for quantifying binding affinity.

Assay TypePrincipleInformation GainedThroughputKey Considerations
Differential Scanning Fluorimetry (DSF) Measures the change in protein thermal stability upon ligand binding.[6]Target engagement, qualitative binding.Medium to HighRequires a thermally stable protein.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the displacement of a fluorescent tracer from the target kinase by the test compound.[7]Binding affinity (Kd, Ki), kinetics (kon, koff).[7]HighRequires a specific fluorescent tracer and tagged kinase.[7]
KINOMEscan™ (Competition Binding Assay) Quantifies the ability of a test compound to compete with an immobilized, broad-spectrum inhibitor for binding to a panel of kinases.[8]Kinome-wide selectivity profile, off-target identification.[8]HighProvides relative binding affinities across a large panel.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Thermodynamic parameters (ΔH, ΔS), stoichiometry (n), and binding affinity (Kd).LowRequires larger amounts of pure protein and compound.
Experimental Protocol: TR-FRET Based Kinase Binding Assay

This protocol outlines a typical TR-FRET assay for determining the binding affinity of a 5-(thiophen-2-yl)isoxazole analog to a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate assay buffer.

    • Prepare solutions of the terbium-labeled anti-tag antibody, the fluorescently labeled ATP-competitive tracer, and the tagged target kinase in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the test compound dilutions.

    • Add the tagged kinase and the fluorescent tracer to all wells. The reaction is initiated by the addition of the Tb-coupled kinase.[7]

    • Incubate the plate for a specified period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor fluorophore and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the compound concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can then be converted to a Ki value.

Part 2: Cell-Based Assays - Assessing Functional Consequences

While biochemical assays confirm direct binding, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[9][10] These assays can assess cell permeability, target engagement in the cellular environment, and downstream functional effects.[9]

Assay TypePrincipleInformation GainedThroughputKey Considerations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of the target protein within intact cells upon ligand binding.[6]Target engagement in a cellular context.Low to MediumRequires a specific antibody for the target protein.
Phosphorylation Assays (e.g., Western Blot, ELISA) Detects changes in the phosphorylation status of the target kinase or its downstream substrates.Target inhibition, pathway modulation.Low to MediumSpecific antibodies for phosphorylated proteins are needed.
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) Measures the effect of the compound on cell growth and survival.[9]Cellular potency (EC50), cytotoxicity.[9]HighProvides a general measure of cellular activity, not necessarily target-specific.
Reporter Gene Assays Measures the activity of a reporter gene (e.g., luciferase) under the control of a promoter regulated by the target signaling pathway.Pathway activation or inhibition.HighRequires genetically engineered cell lines.
Experimental Protocol: Cell Proliferation Assay (MTT)

This protocol describes an MTT assay to evaluate the anti-proliferative effects of a 5-(thiophen-2-yl)isoxazole analog on a cancer cell line (e.g., MCF-7 for an ERα inhibitor).[3]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the EC50 value.

Part 3: Computational Validation - Refining the Binding Hypothesis

Computational methods, particularly molecular dynamics (MD) simulations, can further validate and refine the docking results by assessing the stability of the predicted binding pose over time.[2][11]

MD_Simulation_Workflow cluster_MD MD Simulation Protocol Prep System Preparation (Protein-Ligand Complex) Solvation Solvation & Ionization Prep->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, Interactions) Production->Analysis

Caption: A typical workflow for molecular dynamics simulation of a protein-ligand complex.

Protocol: Molecular Dynamics Simulation using GROMACS

This protocol provides a high-level overview of an MD simulation for a docked 5-(thiophen-2-yl)isoxazole-kinase complex.[12][13]

  • System Preparation:

    • Prepare the protein-ligand complex from the docking output.

    • Generate topology and parameter files for both the protein (e.g., using CHARMM36 force field) and the ligand (e.g., using CGenFF).[13]

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes.[14]

  • Equilibration:

    • Perform a two-step equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[13] This allows the solvent to equilibrate around the protein.

  • Production MD:

    • Run the production simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the ligand's binding pose. A stable pose will have a low RMSD throughout the simulation.[2]

    • Monitor key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to see if they are maintained.

Comparative Analysis: Interpreting the Data

The ultimate goal of this multi-pronged approach is to build a cohesive and compelling case for the validity of the initial docking prediction.

Data TypeDocking PredictionBiochemical DataCell-Based DataMD SimulationInterpretation
Binding Affinity Low docking score (e.g., -10 kcal/mol)Low Ki (e.g., 50 nM)Low EC50 (e.g., 200 nM)Stable binding poseStrong correlation suggests the docking score is a good predictor of potency.
Selectivity Preferential docking to target kinase over off-targetsHigh affinity for target, low for others in a kinome scanPotent in a target-expressing cell line, inactive in a knockout lineN/AValidates the predicted selectivity of the compound.
Binding Pose Key hydrogen bonds and hydrophobic interactions identifiedN/AN/AInteractions are maintained throughout the simulationIncreases confidence in the predicted binding mode.

Conclusion

The validation of molecular docking scores is a critical and multi-disciplinary endeavor that should not be viewed as a simple pass/fail exercise. By integrating direct binding assays, functional cellular assays, and computational stability analysis, researchers can build a robust body of evidence to support their in silico hypotheses. This rigorous approach, as outlined in this guide, ensures that only the most promising and well-vetted compounds advance in the drug discovery pipeline, ultimately increasing the probability of success in developing novel therapeutics.

References

  • Development and Application of in vitro Assays for the Identification and Characteriz
  • Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. (URL: [Link])

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (URL: [Link])

  • Molecular dynamics simulation (Protein-Ligand) - Protocols.io. (URL: [Link])

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • Benchmarking Sets for Molecular Docking - PMC. (URL: [Link])

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: [Link])

  • dptech-corp/Uni-Dock-Benchmarks - GitHub. (URL: [Link])

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (URL: [Link])

  • DUBS: A Framework for Developing Directory of Useful Benchmarking Sets for Virtual Screening | bioRxiv. (URL: [Link])

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (URL: [Link])

  • DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC. (URL: [Link])

  • Benchmarking sets for molecular docking. - Semantic Scholar. (URL: [Link])

  • GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (URL: [Link])

  • How to validate the molecular docking results ? | ResearchGate. (URL: [Link])

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (URL: [Link])

  • Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (URL: [Link])

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (URL: [Link])

  • 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide - PubChemLite. (URL: [Link])

  • Cell based assays – Assay Development and Validation | Skanda Life Sciences. (URL: [Link])

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors - MDPI. (URL: [Link])

  • Validation of Docking Poses via Interaction Motif Searching - CCDC. (URL: [Link])

  • 5-(thiophen-2-yl)-1,3-oxazole - PubChemLite. (URL: [Link])

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC. (URL: [Link])

  • Thiophenes | AMERICAN ELEMENTS® | Products | Applications. (URL: [Link])

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - ResearchGate. (URL: [Link])

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (URL: [Link])

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (URL: [Link])

  • Synthesis and biological properties of thiophene ring analogues of mianserin - PubMed. (URL: [Link])

  • (R)-3-(3-Methylbenzo[b]thiophen-5-Yl)spiro[1-Azabicyclo[1][1][1]octane-3, 5-Oxazolidin]-2-One, a Novel and Potent A7 Nicotinic Acetylcholine Receptor Partial Agonist Displays Cognitive Enhancing Properties - Amanote Research. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

Here is the comprehensive technical guide for handling 5-(Thiophen-2-yl)-1,2-oxazol-3-amine , structured for researchers and drug development professionals. CAS: 1232853-55-2 | Formula: C₇H₆N₂OS | MW: 166.20 g/mol Synony...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for handling 5-(Thiophen-2-yl)-1,2-oxazol-3-amine , structured for researchers and drug development professionals.

CAS: 1232853-55-2 | Formula: C₇H₆N₂OS | MW: 166.20 g/mol Synonyms: 3-Amino-5-(2-thienyl)isoxazole; 5-(2-Thienyl)isoxazol-3-amine[1]

Executive Safety Directive

Status: HARMFUL / IRRITANT (Category 4 Acute Toxicity; Skin/Eye/Respiratory Irritant). Critical Alert: While often labeled merely as an irritant (H315/H319/H335), the isoxazole-amine pharmacophore is structurally related to biologically active GABAergic agents (e.g., muscimol analogs). Treat this compound with heightened caution beyond standard "irritant" protocols. Systemic absorption may induce neurotoxic effects not fully characterized in standard SDSs.

Immediate Action Required:

  • Engineering Control: Handle exclusively inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory during solubilization.

  • Respiratory: N95/P100 required only if handling outside containment (strongly discouraged).

Technical Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I advise looking beyond the GHS label. The risk profile of this molecule is derived from its two heterocyclic components:

  • The Isoxazole Ring: 3-amino-isoxazoles are bioisosteres of carboxylic acids and can act as glutamate/GABA mimetics. Inhalation or ingestion may lead to CNS effects (dizziness, sedation) before standard toxicity symptoms appear.

  • The Thiophene Moiety: Thiophene rings can undergo metabolic activation (S-oxidation) in the liver, potentially leading to reactive metabolites.

  • Physical State: Typically a fine, electrostatic powder. The low molecular weight (166.20 g/mol ) increases the risk of aerosolization and rapid permeation through standard latex gloves.

GHS Classification (Conservative Approach)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[2][3][4][5][6]
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[2][3][4][5][7]
STOT - Single Exposure 3H335: May cause respiratory irritation.[4][7]

Personal Protective Equipment (PPE) Matrix

Rationale: This system relies on "Redundancy" to prevent exposure during the critical transition from solid to solution.[1]

Body AreaPrimary BarrierSecondary/Contextual BarrierTechnical Specification
Hand (Solid) Nitrile Gloves NoneThickness: ≥ 0.11 mm.[1] Change every 60 mins.
Hand (Solution) Double Nitrile Laminate (Silver Shield) If using DMSO/DMF (permeation enhancers), wear Silver Shield liners under nitrile.
Eyes Chemical Goggles Face ShieldSafety glasses are insufficient for fine powders that can drift around side-shields.
Respiratory Fume Hood N100/P3 RespiratorHood sash at working height (18"). Airflow: 100 fpm face velocity.
Body Lab Coat Tyvek SleevesCotton/Poly blend coat. Use disposable sleeves if weighing >500 mg.

Operational Protocol: The "Zero-Exposure" Workflow

This workflow is designed to mitigate the high electrostatic potential of heterocyclic amines.

Phase A: Weighing & Transfer[1]
  • The Static Problem: 5-(Thiophen-2-yl)-1,2-oxazol-3-amine is prone to static charge.[1] Using a plastic spatula will cause the powder to "jump."

  • Corrective Action: Use an antistatic gun or a metal micro-spatula .

  • Step-by-Step:

    • Place the balance inside the fume hood (or use a powder containment hood).

    • Tare the receiving vial (glass, screw-top) before opening the source container.

    • Transfer slowly. If powder clings to the spatula, do not flick it. Wipe it off inside the receiving vial.

    • Wipe Down: Immediately wipe the exterior of the source container and the balance area with a damp Kimwipe (acetone or methanol) to capture invisible dust.

Phase B: Solubilization (The Critical Risk Point)[1]
  • Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

  • Risk: DMSO acts as a transdermal carrier. If you spill the DMSO solution of this compound on your skin, it will carry the isoxazole directly into your bloodstream.

  • Protocol:

    • Add solvent to the vial containing the solid (never add solid to solvent to avoid splash-back).

    • Vortex with the cap tightly sealed .

    • Inspect the solution. If heating is required to dissolve, use a dry block heater set to 40°C. Do not use a heat gun (risk of aerosolizing vapors).

Phase C: Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely.

HandlingProtocol Start Start: 5-(Thiophen-2-yl)-1,2-oxazol-3-amine StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Dissolved PPE_Solid PPE: Nitrile (0.11mm) + Goggles Eng: Fume Hood Solid->PPE_Solid PPE_Sol PPE: Double Nitrile + Lab Coat Avoid DMSO contact! Solution->PPE_Sol Weighing Weighing: Use Antistatic Gun Clean Balance Immediately PPE_Solid->Weighing Dissolving Dissolving: Add Solvent to Solid Vortex Capped PPE_Sol->Dissolving Waste Disposal: High Temp Incineration (N/S Content) Weighing->Waste Dissolving->Waste

Caption: Operational logic flow for minimizing exposure during solid and solution phase handling.

Emergency Response Scenarios

Scenario A: Spillage (Powder)[1]
  • Evacuate the immediate area (3-meter radius) if outside a hood.

  • Don PPE: N95 respirator, goggles, double gloves.

  • Contain: Cover the spill with a damp paper towel (water/surfactant mix) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the wet material. Clean the surface with 0.1M HCl (to protonate the amine, making it water-soluble and easier to remove) followed by water.

Scenario B: Dermal Exposure (Solution)
  • Immediate Action: Remove contaminated gloves/clothing immediately. Do not peel gloves off in a way that snaps droplets onto skin.

  • Wash: Rinse skin with copious water for 15 minutes .[3][7][8][9] Use soap.[3][4][6][8][9][10] Avoid organic solvents (ethanol/acetone) on skin, as they may increase absorption.

  • Medical: Seek medical attention. Provide the SDS and mention the isoxazole structure to the physician (relevant for potential neurotoxic sequelae).

Disposal & Waste Management

Due to the Nitrogen and Sulfur content, this compound must not be treated as general organic waste.

  • Primary Stream: Rot-Pack / High-BTU Incineration. Label clearly as "Halogen-Free Organic w/ Nitrogen & Sulfur".

  • Aqueous Waste: If the compound is in aqueous buffer, collect in "Aqueous Toxic" waste. Do not pour down the drain; the thiophene moiety is toxic to aquatic life.

  • Container Disposal: Rinse empty vials with Methanol before disposal. Treat the rinsate as hazardous waste.

References

  • PubChem. (2025).[2] Compound Summary: 3-Amino-5-(2-thienyl)isoxazole.[1] National Library of Medicine. Retrieved from [Link]

Sources

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